Adenosine 5'-Monophosphate-13C5
Description
Properties
Molecular Formula |
C₅¹³C₅H₁₄N₅O₇P |
|---|---|
Molecular Weight |
352.18 |
Synonyms |
Adenosine 5’-Phosphate-13C5; Adenosine 5’-Phosphoric Acid-13C5; Adenosine Monophosphate-13C5; Adenosine Phosphate-13C5; Adenosine-5-monophosphoric Acid-13C5; Adenosine-5’-monophosphoric Acid-13C5; Adenovite-13C5; Adenylic Acid-13C5; Cardiomone-13C5; |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 13C5 labeled adenosine monophosphate
Precision Synthesis of [Ribose- ]-Adenosine Monophosphate (AMP)
Executive Summary
This technical guide details the total chemical synthesis of [1',2',3',4',5'-
The protocol follows a convergent synthetic strategy :
-
Activation: Conversion of [U-
]-D-Ribose to a glycosyl donor. -
Coupling: Vorbrüggen glycosylation to form the nucleoside core.
-
Functionalization: Regioselective 5'-phosphorylation via the Yoshikawa protocol.[1]
Phase 1: Strategic Retrosynthesis & Logic
The synthesis relies on the Vorbrüggen Coupling for the nucleoside formation and the Yoshikawa Reaction for phosphorylation. This route is chosen over enzymatic methods to avoid the complex purification of kinase mixtures and to ensure the exclusive formation of the
Workflow Logic (DOT Visualization)
Figure 1: Convergent synthetic pathway for 13C5-AMP. Blue nodes indicate commercial starting materials; Green indicates the final product.
Phase 2: Synthesis of the Glycosyl Donor
Objective: Convert hydrophilic [U-
Protocol: Per-acetylation
Reagents: [U-
-
Dissolution: Suspend 1.0 g of [U-
]-D-Ribose in 10 mL of anhydrous pyridine at 0°C under argon. -
Acetylation: Add
(5.0 eq) dropwise. The reaction is exothermic; maintain temperature <10°C to prevent furanose-to-pyranose isomerization. -
Equilibration: Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. -
Drying: Dry over
and concentrate in vacuo.-
Result: 1,2,3,5-Tetra-O-acetyl-[U-
]- -D-ribofuranose. -
Expert Note: The
-anomer usually crystallizes out. If an oil is obtained, it is likely an mixture, which is acceptable for the next step as the intermediate oxocarbenium ion scrambles the anomeric center.
-
Phase 3: The Vorbrüggen Coupling (Nucleoside Formation)
Objective: Stereoselective coupling of the silylated base with the ribose donor.
Mechanism: The 2-O-acetyl group assists in stabilizing the oxocarbenium intermediate, blocking the
Protocol
Reagents: Adenine, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Anhydrous Acetonitrile (MeCN).[2][3][4][5][6]
| Component | Equivalents | Role |
| Adenine | 1.1 eq | Nucleobase |
| Tetra-acetyl-Ribose | 1.0 eq | Electrophile (Donor) |
| BSA | 3.0 eq | Silylating Agent |
| TMSOTf | 1.1 eq | Lewis Acid Catalyst |
-
Silylation (In Situ): Suspend Adenine in anhydrous MeCN under Argon. Add BSA.[3] Heat to 60°C for 30 mins until a clear solution forms (formation of
-bis(trimethylsilyl)adenine). -
Coupling: Cool the silylated base solution to 0°C. Add the Tetra-acetyl-ribose (dissolved in minimal MeCN).
-
Catalysis: Add TMSOTf dropwise.
-
Critical Control Point: Do not allow temperature to spike.
-
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[7]
-
Deprotection (Global): Once coupling is complete, add 7N
in Methanol (MeOH) directly to the crude residue (after solvent swap) or perform workup first. Stir sealed at RT overnight to remove acetyl groups. -
Purification: Recrystallize from water/ethanol to yield pure [Ribose-
]-Adenosine .
Phase 4: Regioselective Phosphorylation (Yoshikawa Protocol)
Objective: Selective phosphorylation of the primary 5'-hydroxyl group without protecting the 2'/3' secondary hydroxyls.
Mechanism:
Protocol
Reagents: [Ribose-
-
Drying: Dry the
-Adenosine strictly over in a vacuum desiccator for 24h. Moisture is the enemy of this reaction. -
Solvation: Suspend Adenosine (200 mg) in TMP (2 mL).
-
Reaction: Cool to 0°C. Add
(2.0 eq) dropwise.-
Expert Insight: The "Ikemoto optimization" suggests stirring the nucleoside in TMP at 50°C first to ensure full solvation/complexation, then cooling to 0°C for
addition. This reduces polychlorination byproducts.
-
-
Hydrolysis: After 2–3 hours (monitor by HPLC), pour the reaction mixture into ice-cold water containing
(pH control to ~2.0–3.0 initially to hydrolyze the phosphorodichloridate intermediate). -
Neutralization: Adjust pH to 7.0 with NaOH.
Phase 5: Purification & QC
Objective: Isolate 13C5-AMP from inorganic salts and unreacted nucleosides.
Ion Exchange Chromatography (IEX)
Use DEAE-Sepharose or Q-Sepharose (Anion Exchange).
-
Loading: Load the neutralized crude mixture onto the column (equilibrated with water).
-
Wash: Wash with water to elute unreacted Adenosine (neutral).
-
Elution: Apply a linear gradient of Triethylammonium bicarbonate (TEAB) buffer (0 to 0.5 M).
-
Elution Order: AMP elutes before ADP/ATP impurities.
-
-
Desalting: Lyophilize the AMP fractions. Repeat lyophilization with water to remove volatile TEAB salts.
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | Singlet at ~3-4 ppm (relative to | |
| Isotope Enrichment | HR-MS (ESI-) | M-1 peak at 351.07 (vs 346.06 for unlabeled) |
| Purity | HPLC (C18) | >98% area under curve |
| Sugar Pucker | Analysis of |
Metabolic Pathway Context (DOT Visualization)
Figure 2: Potential metabolic fate of the synthesized tracer in biological systems.
References
-
Vorbrüggen, H., & Höfle, G. (1981). On the Mechanism of the Silane-Friedel-Crafts Reaction of Silylated Nucleosides. Chemische Berichte.
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides. Tetrahedron Letters.
-
Ikemoto, T., et al. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. (Discusses Yoshikawa optimization).
-
Zarkin, A. K., et al. (2018). Synthesis of 13C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13C5] ribofuranosyl 5'-monophosphate.[8] Journal of Labelled Compounds and Radiopharmaceuticals.
Sources
- 1. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Phosphonylation of 5′-Adenosine Monophosphate (5′-AMP) via Pyrophosphite [PPi(III)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Structure & Analytical Utility of Adenosine 5'-Monophosphate-13C5
An In-Depth Technical Guide for Metabolic Profiling and Quantitation
Executive Summary
Adenosine 5'-Monophosphate-13C5 (AMP-13C5) is a stable isotope-labeled analog of AMP, a central metabolite in cellular energy homeostasis and signal transduction. Characterized by the substitution of the five carbon atoms of the ribose moiety with Carbon-13 (
This guide details the structural properties, fragmentation mechanics, and validated experimental protocols for utilizing AMP-13C5 in drug development and metabolic flux analysis.
Part 1: Structural Characterization & Isotopic Purity
Chemical Identity
Unlike generic "labeled AMP," the specific nomenclature AMP-13C5 typically denotes labeling on the ribose ring . This distinction is critical for interpreting Mass Spectrometry (MS) fragmentation patterns, as the label is lost during specific neutral loss events.
| Property | Specification |
| Systematic Name | Adenosine-ribose-13C5 5'-monophosphate |
| Molecular Formula | |
| Exact Mass (Monoisotopic) | 352.0722 Da (vs. 347.0631 Da for unlabeled AMP) |
| Mass Shift | +5.0167 Da |
| Label Position | Ribose Ring (Positions 1', 2', 3', 4', 5') |
| Solubility | Water (>50 mg/mL), slightly soluble in DMSO |
| pKa | 0.9 (phosphate 1), 6.1 (phosphate 2), 3.8 (adenine N1) |
Structural Visualization
The following diagram illustrates the specific labeling pattern and the cleavage site relevant to MS/MS analysis.
Figure 1: Structural topology of AMP-13C5.[1] The red pentagon indicates the
Part 2: Analytical Utility (LC-MS/MS)
The Causality of Isotopic Internal Standards
In quantitative bioanalysis, matrix effects (ion suppression or enhancement) can skew results by >50%. AMP-13C5 is chemically identical to endogenous AMP but distinguishable by mass.
-
Co-Elution: It elutes at the exact same retention time as AMP.
-
Matrix Correction: Any suppression affecting AMP at that specific retention time affects AMP-13C5 equally. The ratio of Analyte/IS remains constant, providing self-validating quantification.
Mass Spectrometry Transitions (MRM)
The choice of ionization mode depends on the instrument and mobile phase. Negative mode is often preferred for nucleotides due to the phosphate group, but Positive mode can yield higher sensitivity for the adenine fragment.
Table 1: Recommended MRM Transitions
| Ionization Mode | Analyte (AMP) Transition ( | IS (AMP-13C5) Transition ( | Fragment Identity | Comment |
| ESI Positive (+) | 348.1 | 353.1 | Adenine Base ( | Preferred. High intensity. Note that Product Ion (136.1) is identical for both; specificity comes from Precursor. |
| ESI Negative (-) | 346.0 | 351.0 | Good for phosphate specificity, but often higher background noise. | |
| ESI Negative (-) | 346.0 | 351.0 | Adenine Base ( | Alternative if phosphate background is high. |
Part 3: Validated Experimental Protocol
Sample Preparation: The "Cold-Trap" Method
Nucleotides are labile. Enzymatic turnover (ATP
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Internal Standard Spike: 10 µM AMP-13C5 in water.
Workflow:
-
Quenching: Immediately submerge tissue/cells in -80°C Extraction Solvent .
-
Spiking: Add 10 µL of AMP-13C5 IS before homogenization. This corrects for extraction recovery losses.
-
Lysis: Homogenize (bead beater) at 4°C.
-
Precipitation: Incubate at -20°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Reconstitution: Evaporate supernatant under nitrogen (keep cool). Reconstitute in mobile phase (e.g., 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide for pH stability).
Chromatographic Separation (HILIC)
Reverse Phase (C18) retains nucleotides poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard.[3]
-
Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 10 minutes.
Workflow Diagram
Figure 2: End-to-end workflow for AMP quantification. The addition of IS prior to extraction (Green Node) is crucial for correcting recovery variance.
Part 4: Metabolic Flux Analysis & Mechanistic Insight
Beyond simple quantification, AMP-13C5 is used in Metabolic Flux Analysis (MFA) .
Tracing the Pentose Phosphate Pathway (PPP)
When cells are fed Glucose-U-13C6:
-
Glucose is metabolized via the PPP to form Ribose-5-Phosphate (R5P).
-
R5P is incorporated into nucleotides (AMP, ATP).
-
Detection: The appearance of the +5 Da mass shift (M+5) in the AMP pool indicates de novo synthesis from the labeled glucose.
-
Usage of AMP-13C5 Standard: In this context, the synthetic AMP-13C5 standard is used to define the retention time and ionization efficiency of the biological M+5 isotopologue, ensuring the signal detected is indeed the metabolite and not an artifact.
Part 5: Stability & Handling
To ensure scientific integrity, adhere to these handling parameters:
-
Hydrolysis Risk: The phosphoester bond is susceptible to acid hydrolysis. Avoid storing in high concentrations of Formic Acid (>1%) for extended periods at room temperature.
-
Storage:
-
Solvent Compatibility: Soluble in water and biological buffers. Precipitates in >90% Acetonitrile (ensure aqueous content >10% during reconstitution).
References
-
Wang, J., et al. (2009). Reverse-phase LC electrospray ionization mass spectrometry method for adenosine quantification. Journal of Chromatography B. Retrieved from [Link]
-
Koellensperger, G., et al. (2018).[3] 13C-labelled yeast as internal standard for LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Introduction to 13C metabolic flux analysis.
Title: Precision Metabolic Phenotyping: A Technical Guide to 13C Metabolic Flux Analysis (13C-MFA)
Executive Summary
For drug development professionals and systems biologists, static snapshots of metabolite abundance (metabolomics) are often insufficient to understand cellular dynamics. 13C Metabolic Flux Analysis (13C-MFA) transcends concentration measurements to quantify the rates of intracellular reactions—the metabolic phenotype.[1] This guide synthesizes the rigorous experimental and computational protocols required to construct self-validating metabolic models, serving as a blueprint for identifying therapeutic targets and elucidating drug mechanisms of action (MoA).
Part 1: Core Principles & Theoretical Grounding
13C-MFA relies on the principle that the distribution of heavy carbon isotopes (
The Central Dogma of Fluxomics
-
Atom Transitions: Every enzymatic reaction rearranges carbon atoms in a deterministic pattern. By tracking these rearrangements (atom transitions), we can mathematically resolve converging pathways.
-
Isotopic Steady State: In stationary 13C-MFA, we assume the system has reached both metabolic steady state (constant fluxes) and isotopic steady state (constant labeling enrichment).
-
Mass Isotopomer Distributions (MIDs): Mass spectrometry measures the relative abundance of molecules with 0, 1, 2...
heavy carbons (M+0, M+1, etc.). These MIDs are the primary data input for flux modeling.
Part 2: Experimental Workflow & Protocols
The quality of a flux map is determined upstream of the software. The following workflow emphasizes data integrity and self-validation.
Step 1: Tracer Selection Strategy
The choice of tracer determines which pathways are resolvable.[2]
-
[1,2-
C ]Glucose: The "Gold Standard" for resolving Glycolysis vs. Pentose Phosphate Pathway (PPP).[2][3] -
[U-
C ]Glucose: Ideal for global flux profiling and polymer biosynthesis (lipids, proteins) but has lower resolution for specific branch points like the PPP. -
[U-
C ]Glutamine: Essential for resolving TCA cycle anaplerosis and reductive carboxylation, particularly in cancer metabolism studies.
Step 2: Cell Culture & Labeling Protocol
-
Medium Formulation: Use custom media where the natural substrate is replaced 100% (or in defined ratios) with the tracer. Dialyzed Fetal Bovine Serum (dFBS) is critical to prevent unlabeled glucose contamination.
-
Metabolic Steady State: Maintain cells in the exponential growth phase. Fluxes are only valid if the system is pseudo-steady.
-
Isotopic Steady State Verification:
-
Protocol: Harvest samples at multiple time points (e.g., 18h, 24h, 30h).
-
Validation: MIDs must be identical across time points. If MIDs are changing, the system is in a dynamic state, requiring Non-Stationary MFA (INST-MFA).
-
Step 3: Quenching & Extraction
-
Rapid Quenching: Metabolism must be stopped instantly. Use liquid nitrogen or -80°C methanol (50-80%) to quench.
-
Extraction: Biphasic extraction (Methanol/Chloroform/Water) is preferred to separate polar metabolites (central carbon metabolism) from non-polar (lipids).
Step 4: Mass Spectrometry (GC-MS vs. LC-MS)
| Feature | GC-MS | LC-MS |
| Target | Amino acids, organic acids (TCA) | Sugar phosphates, nucleotides, CoA esters |
| Resolution | High (fragmentation provides positional info) | High (soft ionization preserves molecular ion) |
| Throughput | Moderate (requires derivatization) | High |
| QC Metric | Measurement error | Measurement error |
Part 3: Visualization of Workflows
Figure 1: The 13C-MFA Experimental Pipeline
Caption: A linear workflow from tracer selection to data acquisition, emphasizing critical decision points for quality control.
Part 4: Computational Modeling & Validation
The conversion of MIDs into flux maps requires solving an inverse problem. This is typically handled by software like INCA (MATLAB-based) or 13CFLUX2 (High-performance computing).
The Computational Pipeline
-
Network Definition: Define the stoichiometry and atom transitions (e.g., Glc.abcde -> Pyr.abc + Pyr.de).
-
Data Integration: Input measured MIDs (with standard deviations) and external rates (glucose uptake, lactate secretion).
-
Flux Estimation: The software minimizes the Sum of Squared Residuals (SSR) between simulated and measured MIDs using non-linear least squares regression.
-
Statistical Analysis:
-
Chi-Square Test (
): A global goodness-of-fit test. If the minimized SSR is within the confidence interval, the model is statistically acceptable. -
Confidence Intervals: Monte Carlo simulations or parameter continuation methods determine the lower and upper bounds for each flux.
-
Validation: The "Sanity Checks"
-
Mass Balance Check: Do the estimated fluxes satisfy stoichiometric mass balance? (Input = Output + Accumulation).
-
Parallel Labeling: The ultimate validation. Run two experiments (e.g., [1,2-
C]Glc and [U- C]Gln) and fit them to a single model. If the model converges with low SSR, the flux map is robust.
Figure 2: Computational Flux Estimation Logic
Caption: The iterative process of fitting a metabolic model to experimental data, highlighting the Chi-Square validation step.
Part 5: Applications in Drug Development
13C-MFA is uniquely positioned to identify metabolic bottlenecks and drug mechanisms that static metabolomics misses.
Case Study: Cancer Metabolism & Target Identification
-
Context: Cancer cells often exhibit the "Warburg Effect" (aerobic glycolysis) but also rely heavily on glutamine.
-
Application: Using [U-
C]Glutamine tracing, researchers can quantify the flux of "Reductive Carboxylation" (Glutamine -KG Citrate Lipids). -
Drug Target: This pathway is often upregulated in hypoxic tumors. 13C-MFA has been instrumental in validating Glutaminase (GLS) and Isocitrate Dehydrogenase (IDH1) inhibitors by demonstrating a specific collapse in reductive flux upon treatment, correlating with reduced tumor growth.
Table 1: Tracer Selection for Specific Drug Targets
| Pathway of Interest | Recommended Tracer | Key Flux Readout |
| Pentose Phosphate Pathway | [1,2- | M+1 vs M+2 Lactate ratio |
| TCA Cycle Anaplerosis | [U- | M+4 vs M+5 Citrate |
| Pyruvate Carboxylase (PC) | [3,4- | M+3 Aspartate |
| Fatty Acid Synthesis | [U- | Mass isotopomer distribution of Palmitate |
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Link
-
Young, J. D. (2014).[6] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6][7] Bioinformatics, 30(9), 1333-1335. Link
-
Weitzel, M., et al. (2013).[7] 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[1][8][9] Bioinformatics, 29(1), 143-145. Link
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. Link
-
Wiechert, W. (2001).[7] 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Link
Sources
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. INCA | Datasets2Tools [maayanlab.cloud]
- 7. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 9. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Energetics: A Technical Guide to Tracing Metabolic Pathways with Adenosine 5'-Monophosphate-¹³C₅
Sources
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvage of Ribose from Uridine or RNA Supports Glycolysis when Glucose is Limiting | bioRxiv [biorxiv.org]
- 5. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions. | Broad Institute [broadinstitute.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Sentinel: Adenosine 5'-Monophosphate (AMP) in Cellular Bioenergetics and Signal Transduction
Executive Summary
Adenosine 5'-monophosphate (AMP) is frequently misunderstood as merely a precursor for ATP synthesis or RNA polymerization. In the context of cellular metabolism, however, AMP functions as the primary "low-fuel" warning signal of the eukaryotic cell.[1] Its concentration is inversely and exponentially related to the energy charge of the cell, making it a far more sensitive indicator of metabolic stress than ATP itself.
This technical guide dissects the role of AMP from a bioenergetic and signaling perspective. We will explore the thermodynamics of the adenylate kinase equilibrium, the tripartite mechanism of AMPK activation, and the precise analytical methodologies required to quantify intracellular AMP without artifactual hydrolysis.
Part 1: The Bioenergetic Foundation
The Adenylate Kinase Equilibrium: A Thermodynamic Amplifier
To understand AMP's role, one must first appreciate why cells use AMP, rather than ADP, as their primary distress signal.[1] Intracellular ATP concentrations are generally high (millimolar range) and buffered. A 10% drop in ATP is thermodynamically significant but difficult for a protein sensor to detect against the high background.
However, the enzyme Adenylate Kinase (ADK) maintains the following equilibrium near unity (
Because the concentration of AMP is normally very low (relative to ATP), a small decrease in ATP results in a massive percentage increase in AMP.
-
Scenario: If ATP drops by 10%, ADP rises significantly.
-
Result: The ADK reaction is driven to the right (
), causing AMP levels to potentially rise by >100-fold .
This amplification allows AMP to act as a "metabolic flare," triggering downstream effectors long before ATP levels reach a critical failure point.
Visualization: The Adenylate Equilibrium
The following diagram illustrates the interconversion of adenine nucleotides and the amplification of the AMP signal.
Figure 1: The Adenylate Kinase reaction amplifies small drops in ATP into massive spikes in AMP concentration.[4][5]
Part 2: The Master Switch (AMPK)
The Tripartite Mechanism of Activation
The AMP-activated protein kinase (AMPK) is the central hub of metabolic regulation.[4][6] It is a heterotrimeric complex (
As a Senior Scientist, it is crucial to understand that AMP does not just "turn on" AMPK; it utilizes a tripartite mechanism to ensure the kinase is only active under genuine stress:
-
Allosteric Activation: AMP binding to the
-subunit induces a conformational change that increases kinase activity by ~10-fold. -
Promotion of Phosphorylation: The conformational change makes Thr172 on the
-subunit more accessible to upstream kinases like LKB1 (liver kinase B1).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Inhibition of Dephosphorylation: Crucially, AMP binding protects pThr172 from being removed by protein phosphatases (e.g., PP2C).
Experimental Note: When designing drugs to activate AMPK, targeting the phosphatase-protection mechanism is often more potent than simple allosteric activation.
Downstream Targets
Once activated, AMPK switches the cell from anabolism (building) to catabolism (burning).
-
Inhibits: mTORC1 (protein synthesis), Acetyl-CoA Carboxylase (ACC - fatty acid synthesis).
-
Activates: ULK1 (autophagy), GLUT4 translocation (glucose uptake), PGC-1
(mitochondrial biogenesis).
Figure 2: The AMPK signaling cascade. Green arrows indicate activation; red T-bars indicate inhibition.
Part 3: Beyond AMPK – Direct Allosteric Regulation
While AMPK is the primary sensor, AMP also directly regulates key metabolic enzymes via allosteric sites. This is a critical consideration for drug development, as off-target effects on these enzymes can alter glycolytic flux.
Phosphofructokinase-1 (PFK-1)
PFK-1 is the rate-limiting step of glycolysis.[7][8][9]
-
Mechanism: ATP is both a substrate and an allosteric inhibitor of PFK-1 (it lowers affinity for Fructose-6-phosphate).[7][8]
-
AMP Role: AMP competes for the allosteric site. High AMP relieves ATP inhibition.[8]
-
Result: Glycolysis is upregulated immediately when energy charge drops, independent of phosphorylation events.
Fructose-1,6-bisphosphatase (FBPase-1)
-
Mechanism: FBPase-1 catalyzes the reverse reaction in gluconeogenesis.
-
AMP Role: AMP is a potent allosteric inhibitor.
-
Result: Prevents a futile cycle. When the cell needs energy (High AMP), it shuts down energy-consuming glucose production.[1][7]
Part 4: Analytical Methodologies
Measuring AMP accurately is notoriously difficult because ATP hydrolysis during cell lysis can artificially inflate AMP levels by orders of magnitude.
Protocol: LC-MS/MS Quantification of Intracellular Nucleotides
Objective: Quantify AMP/ADP/ATP ratios with minimal artifactual hydrolysis.
Reagents:
-
Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 0.1M Formic Acid. Pre-chilled to -40°C.
-
Internal Standard:
-AMP (Sigma/Isotec).
Workflow:
-
Metabolic Quenching (Critical):
-
Do not trypsinize adherent cells.[10] The stress of detachment alters the Adenylate Energy Charge within seconds.
-
Wash cells rapidly ( <5 sec) with ice-cold saline.
-
Immediately add -40°C Extraction Solvent directly to the plate. This instantly denatures enzymes (stopping ATPase/ADK activity).
-
-
Extraction:
-
Scrape cells into the cold solvent.[11]
-
Transfer to pre-chilled tubes containing the Internal Standard.
-
Vortex vigorously (30 sec) and incubate on dry ice for 15 min.
-
-
Clarification:
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing C18 (using Tributylamine as an ion-pairing agent). Note: Standard C18 will not retain polar nucleotides.
-
Detection: Negative Ion Mode (ESI-).
-
Workflow Visualization
Figure 3: Optimized extraction workflow to prevent ATP hydrolysis and ensure accurate AMP quantification.
Part 5: Therapeutic Implications
Metformin & Diabetes
Metformin, the first-line treatment for Type 2 Diabetes, operates via the AMP axis.[13]
-
Mechanism: Metformin accumulates in mitochondria and inhibits Complex I of the electron transport chain.
-
Effect: This reduces ATP production slightly, causing a rise in AMP.
-
Outcome: AMP activates AMPK, which suppresses hepatic gluconeogenesis (lowering blood sugar) and improves insulin sensitivity.
Cancer & The Warburg Effect
Tumors often maintain high glycolytic rates (Warburg Effect).
-
Drug Strategy: AICAR (an AMP mimetic) enters cells and is phosphorylated to ZMP, which mimics AMP.
-
Paradox: While AMPK activation can inhibit tumor growth (via mTOR inhibition), chronic activation can sometimes protect tumor cells during nutrient deprivation by inducing autophagy. This duality is a key focus of current drug development.
References
-
Hardie, D. G., et al. (2018). AMP-activated protein kinase: maintaining the energy balance of life. Nature Reviews Molecular Cell Biology. [Link]
-
Atkinson, D. E. (1968). The energy charge of the adenylate pool as a regulatory parameter. Interaction with feedback modifiers. Biochemistry.[5][11][14] [Link]
-
Gowans, G. J., & Hardie, D. G. (2014). AMPK: a cellular energy sensor primarily regulated by AMP. Biochemical Society Transactions. [Link]
-
Luengo, A., et al. (2021). Reactive metabolite production is a targetable liability of glycolytic metabolism in lung cancer. Nature Communications (LC-MS Protocols). [Link]
-
Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action.[15] Journal of Clinical Investigation. [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. Regulation of Adenine Nucleotide Metabolism by Adenylate Kinase Isozymes: Physiological Roles and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenine nucleotides and the adenylate kinase equilibrium in livers of foetal and newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 9. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
A Technical Guide to the Commercial Availability and Application of Adenosine 5'-Monophosphate-¹³C₅
An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Adenosine 5'-Monophosphate-¹³C₅ (AMP-¹³C₅), a stable isotope-labeled internal standard and metabolic tracer critical for advanced biomedical research. We will delve into its commercial availability, synthesis, and pivotal applications in quantitative mass spectrometry and metabolic flux analysis. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively integrate AMP-¹³C₅ into their experimental workflows, thereby enhancing data accuracy, reliability, and depth of biological insight.
The Critical Role of Stable Isotope-Labeled Standards in Modern Research
In the landscape of quantitative bioanalysis, particularly in proteomics, metabolomics, and pharmacokinetics, the demand for precision and accuracy is paramount. Stable isotope-labeled (SIL) compounds have emerged as the gold standard for internal standards in mass spectrometry-based quantification.[1][2][3] Unlike traditional internal standards which are structurally similar but not identical to the analyte, SIL internal standards are chemically identical, differing only in their isotopic composition. This near-perfect chemical equivalence ensures that the SIL standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer, thereby providing a highly accurate normalization for variations during sample preparation and analysis.[2][4] The use of ¹³C-labeled compounds, such as AMP-¹³C₅, is particularly advantageous as the ¹³C isotope is stable and does not exhibit the kinetic isotope effects that can sometimes be observed with deuterium (²H) labeling.[5]
Adenosine 5'-Monophosphate-¹³C₅: Commercial Landscape and Key Specifications
Adenosine 5'-Monophosphate-¹³C₅ is commercially available from a range of specialized chemical suppliers. Researchers can procure this critical reagent from vendors such as LGC Standards, MedChemExpress, Pharmaffiliates, and Santa Cruz Biotechnology.[6][7][8][9] When selecting a supplier, it is crucial to consider not only the cost but also the product's specifications, including chemical and isotopic purity, as these factors directly impact the quality of experimental data.
| Supplier | Product Name | Purity | Molecular Formula | Storage Conditions |
| LGC Standards | Adenosine 5'-Monophosphate-¹³C₅ | >95% (HPLC) | C₅¹³C₅H₁₄N₅O₇P | -20°C |
| MedChemExpress | Adenosine monophosphate-¹³C₅ (AMP-¹³C₅) | Not specified | C₅¹³C₅H₁₄N₅O₇P | -80°C (6 months), -20°C (1 month) |
| Pharmaffiliates | Adenosine 5'-Monophosphate-¹³C₅ | Not specified | C₅¹³C₅H₁₄N₅O₇P | 2-8°C, Hygroscopic, Under Inert Atmosphere |
| Santa Cruz Biotechnology | Adenosine 5′-Monophosphate-¹³C₅ | Not specified | C₅(¹³C)₅H₁₄N₅O₇P | Not specified |
This table provides a summary of commercially available Adenosine 5'-Monophosphate-¹³C₅. Researchers are advised to consult the suppliers' websites for the most current and detailed product specifications.
The Synthesis of Adenosine 5'-Monophosphate-¹³C₅: A Look Behind the Label
Understanding the synthesis of AMP-¹³C₅ provides valuable insight into the complexity and precision required to produce this essential research tool. The synthesis of isotopically labeled nucleotides is a sophisticated process that can be broadly categorized into two main approaches: chemo-enzymatic synthesis and total chemical synthesis.
Chemo-Enzymatic Synthesis: This is a powerful and often preferred method that combines the specificity of enzymatic reactions with the versatility of chemical synthesis.[10][11] A common strategy involves the enzymatic coupling of a ¹³C-labeled ribose with a corresponding nucleobase.[11][12] This approach allows for the site-specific introduction of ¹³C atoms. For the production of AMP-¹³C₅, a ¹³C-labeled ribose precursor would be enzymatically converted and coupled to adenine, followed by phosphorylation to yield the final product. The use of enzymes from pathways like the pentose phosphate pathway is instrumental in these syntheses.[11]
Total Chemical Synthesis: While often more labor-intensive, total chemical synthesis offers the flexibility to introduce isotopic labels at virtually any position within the molecule.[13] The synthesis of the ¹³C-labeled adenosine moiety would typically involve the construction of the purine ring system from smaller, isotopically enriched precursors, followed by glycosylation with a protected ribose derivative and subsequent phosphorylation. Solid-phase synthesis techniques, widely used for oligonucleotide synthesis, can also be adapted for the production of labeled phosphoramidites, which are precursors to nucleotides.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. isotope.com [isotope.com]
- 6. Adenosine 5'-Monophosphate-13C5 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Adenosine 5′-Monophosphate-13C5 | CAS 61-19-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Quantitation of Adenosine 5'-Monophosphate (AMP) using AMP-13C5 Internal Standards via HILIC-MS/MS
Executive Summary
Accurate quantification of Adenosine 5'-Monophosphate (AMP) is critical for calculating the Adenylate Energy Charge (AEC) , a fundamental biomarker of cellular metabolic health. However, AMP analysis is plagued by two major artifacts: (1) rapid post-sampling hydrolysis of ATP into AMP (artificial elevation), and (2) severe matrix-induced ion suppression in LC-MS.
This Application Note details a validated protocol using Adenosine 5'-Monophosphate-13C5 (AMP-13C5) as a stable isotope-labeled internal standard (SIL-IS). Unlike external calibration, AMP-13C5 co-elutes with endogenous AMP, correcting for ionization variations in real-time. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) at alkaline pH to ensure sharp peak shapes for phosphorylated metabolites, avoiding the contamination issues associated with ion-pairing reagents.
Material Science: The Internal Standard
Compound: Adenosine 5'-Monophosphate-13C5 (Ribose-13C5)
Chemical Purity:
-
Mass Shift (+5 Da): The 13C5 label is typically located on the ribose ring. This provides a mass shift of +5 Da (m/z 346
351 in negative mode), sufficient to avoid interference from the natural M+1 and M+2 isotopes of endogenous AMP. -
Co-Elution: As a 13C-analog, it shares near-identical physicochemical properties with AMP, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.
Experimental Protocol
Phase A: Sample Preparation (Metabolism Quenching)
Critical Step: ATP turns over to AMP in seconds. Metabolism must be "quenched" instantaneously.
-
Preparation of Extraction Solvent:
-
Mix Methanol:Acetonitrile:Water (40:40:20 v/v/v).
-
Add AMP-13C5 Internal Standard to this solvent at a concentration of 1
M. -
Cool to -40°C (using dry ice or cryo-cooler).
-
-
Cell/Tissue Quenching:
-
Adherent Cells: Rapidly aspirate media. Immediately add ice-cold Extraction Solvent (1 mL per
cells). -
Tissue:[1] Snap-freeze in liquid nitrogen immediately upon resection. Pulverize frozen tissue and homogenize directly in cold Extraction Solvent.
-
-
Extraction:
-
Vortex vigorously for 30 seconds at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Supernatant Collection:
-
Transfer supernatant to LC-MS vials.
-
Note: Avoid evaporation/reconstitution steps if possible, as phosphorylated compounds can adsorb to glass surfaces or degrade during drying. Inject directly if sensitivity allows.
-
Phase B: HILIC-MS/MS Configuration
Chromatography (HILIC) Reverse-phase (C18) columns fail to retain polar nucleotides without dirty ion-pairing reagents. We use Zwitterionic HILIC (ZIC-pHILIC) at high pH.
-
Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5
m). -
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).
-
Gradient:
-
0 min: 90% B
-
10 min: 40% B
-
12 min: 40% B
-
12.1 min: 90% B (Re-equilibration is crucial in HILIC; hold for 5-8 mins).
-
Mass Spectrometry (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI) - Negative Mode .[2]
-
Rationale: Phosphate groups ionize efficiently in negative mode, and high pH mobile phase enhances deprotonation
.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Type |
| AMP (Endogenous) | 346.1 | 79.0 ( | 35 | Quantifier |
| AMP (Qualifier) | 346.1 | 134.1 (Adenine) | 25 | Qualifier |
| AMP-13C5 (IS) | 351.1 | 79.0 ( | 35 | Internal Std |
Note: If your AMP-13C5 is labeled on the Adenine base, the transitions will differ. The table above assumes Ribose-13C5 labeling, where the phosphate fragment (79) remains unlabeled.
Visualizing the Workflow
Diagram 1: Analytical Workflow
This diagram illustrates the critical quenching and spiking steps required to prevent ATP degradation artifacts.
Caption: Critical path for AMP quantitation. The Internal Standard (AMP-13C5) is added during the quench step to normalize extraction recovery losses.
Diagram 2: Metabolic Context & Interferences
Understanding where AMP fits in the adenylate pool is vital for interpreting data.
Caption: The Adenylate Energy pathway. AMP-13C5 corrects for matrix effects but cannot correct for ATP degrading into AMP during improper sampling.
Data Analysis & Validation
Calculation: Adenylate Energy Charge (AEC)
Once AMP is quantified using the IS, it is often combined with ATP and ADP data (quantified similarly) to determine the cellular energy status:
-
Healthy Cells: AEC
0.85 - 0.95 -
Apoptotic/Stressed Cells: AEC < 0.70
Matrix Effect (ME) Quantification
To validate the necessity of AMP-13C5, calculate the Matrix Effect:
-
Without IS: Nucleotides often show 40-60% signal suppression (ME = -50%) in cell lysates.
-
With IS: The ratio of (Analyte Area / IS Area) remains constant despite suppression, effectively normalizing the result.
Troubleshooting & Tips
| Issue | Probable Cause | Solution |
| High AMP Background | ATP hydrolysis during prep. | Ensure solvents are -40°C . Work on dry ice. Do not let samples thaw before quenching. |
| Peak Tailing | Metal interaction. | Nucleotides bind to stainless steel. Use PEEK-lined columns and add 5 |
| RT Shift | pH fluctuation. | HILIC is sensitive to pH.[4] Ensure Mobile Phase A is strictly pH 9.0 . |
| No IS Signal | Wrong transition. | Check if your AMP-13C5 is Ribose-labeled (Prod: 79) or Base-labeled (Prod: 136/141). |
References
-
Lu, W. et al. (2010).[5] Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer.[5] Analytical Chemistry.[1][2][3][5][6][7][8][9][10]
-
Buescher, J. M. et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Zhang, T. et al. (2014). Liquid chromatography-mass spectrometry methods for the determination of adenosine phosphates in biological samples.[11] Journal of Chromatography B.
-
Cambridge Isotope Laboratories. (2024). Product Specification: Adenosine 5'-Monophosphate (13C5).[12]
-
Seafarer, L. et al. (2025). Reliable Determination of ATP and Its Metabolites by LC-MS Using Blood Collection Tubes with and without Ectonucleotidase Inhibitors. ACS Pharmacology & Translational Science.
Sources
- 1. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.und.edu [med.und.edu]
- 3. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. hpst.cz [hpst.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Note: High-Precision 13C NMR Spectroscopy with Labeled Compounds
Abstract
Carbon-13 (
Experimental Design & Labeling Strategy
Before sample preparation, the specific labeling strategy dictates the acquisition protocol. The choice of label determines whether you face sensitivity issues or spectral complexity issues.
Labeling Classes
-
Uniform Labeling (
C): Every carbon is replaced by C.-
Benefit: Maximum sensitivity (approx. 100x gain over natural abundance).
-
Challenge: Introduces strong one-bond (
Hz) and long-range carbon-carbon couplings, turning singlets into complex multiplets.
-
-
Specific Labeling (e.g., [1-
C]-Glucose): Only specific positions are enriched.-
Benefit: Simplifies spectra; typically retains singlet appearance (unless labels are adjacent).
-
Application: Metabolic Flux Analysis (MFA) and reaction mechanism elucidation.[1]
-
Sample Preparation Protocol
The "Garbage In, Garbage Out" principle is acute in
Solvent Selection & Volume
-
Solvent: Use high-purity deuterated solvents (e.g., DMSO-
, CDCl , D O).-
Why: Deuterium provides the "lock" signal to stabilize the magnetic field.
-
Tip: For metabolic studies involving salts (e.g., PBS buffers), use D
O but be wary of dielectric heating caused by high salt concentrations during proton decoupling.
-
-
Volume: 550–600
L for standard 5mm tubes.-
Critical: Under-filling causes magnetic susceptibility mismatches at the coil edges (poor shimming). Over-filling dilutes the sample outside the active coil volume (sensitivity loss).
-
Concentration & Tube Quality
-
Concentration: For labeled compounds, 1–5 mM is often sufficient. For natural abundance, >50 mM is preferred.
-
Tube: Use high-throughput (Type 1) or precision (Type 5) tubes. Discard tubes with scratches, as they distort the magnetic field homogeneity (B
).
Instrument Configuration (The Core Protocol)
This section details the specific pulse sequences and parameters required for labeled compounds.
Pulse Sequence Selection
The choice of pulse sequence is the single most critical decision.
| Goal | Pulse Sequence (Bruker Code) | Decoupling State | NOE Enhancement | Result |
| Routine ID | zgpg30 (Power Gated) | On during relaxation & acquisition | Yes | High sensitivity, non-quantitative integrals. |
| Quantitation | zgig / zgig30 (Inverse Gated) | On during acquisition only | No | Quantitative integrals. Lower sensitivity. |
| Coupling Analysis | zggd (Gated Decoupling) | On during relaxation only | Yes | Shows J-coupling (multiplets) with NOE boost. |
Quantitative Protocol (Inverse Gated Decoupling)
For drug development and fluxomics, accurate integration is required. The Nuclear Overhauser Effect (NOE) enhances signals of carbons with attached protons (CH
Step-by-Step Configuration:
-
Load Pulse Program: Select zgig (or equivalent on Varian/Agilent).
-
Estimate
(Longitudinal Relaxation Time):-
Quaternary carbons in small molecules can have
seconds. -
Rule of Thumb: Set Relaxation Delay (
) of the slowest relaxing nucleus. -
Standard Setting:
seconds for strict quantitation.
-
-
Set Sweep Width (SW): Typically 240 ppm (approx -20 to 220 ppm) to cover all organic carbons.
-
Configure Decoupling:
-
Scheme: WALTZ-16 is standard for broadband proton decoupling.[4]
-
Power: Ensure the decoupler power is calibrated (soft pulses) to avoid sample heating, especially in conductive (salty) samples.
-
-
Acquisition Time (AQ): Set to 1.0–2.0 seconds. Sufficient to resolve J-couplings if not decoupled, but primarily to capture the FID decay.
Handling Uniformly Labeled ( C) Compounds
When a compound is fully labeled, C-C couplings (
-
Standard 1D: Will show complex multiplets.
-
Solution: If spectral simplification is needed, this requires 1D
C decoupled { $^{1}H, ^{13}C } (double decoupling) which is hardware-intensive and rare. -
Alternative: Most researchers utilize 2D HSQC (Heteronuclear Single Quantum Coherence) for uniformly labeled compounds to spread signals into a second dimension, resolving overlap.
Workflow Visualization
General Acquisition Workflow
The following diagram outlines the logical flow from sample insertion to data validation.
Caption: Operational workflow for high-fidelity 13C NMR acquisition. Note the feedback loop for Signal-to-Noise (S/N) validation.
Pulse Sequence Decision Tree
Selecting the correct decoupling mode is vital for data integrity.
Caption: Decision matrix for selecting the appropriate 13C pulse sequence based on analytical requirements.
Data Processing & Analysis
Raw FID data requires specific processing to yield usable spectra.
-
Exponential Multiplication (EM):
-
Apply a Line Broadening (LB) factor of 1.0 to 3.0 Hz .
-
Reason:
C signals are naturally narrower than protons; higher LB improves S/N significantly with minimal resolution loss.
-
-
Zero Filling: Fill to at least 2x the number of acquired points (TD) to improve digital resolution.
-
Phasing: Manual phasing is often required for broad spectral widths.
-
Baseline Correction: Critical for accurate integration. Use a polynomial fit (e.g., abs in TopSpin) but verify that it does not cut into broad quaternary peaks.
Troubleshooting & Validation (Self-Correcting Systems)
A robust protocol includes checkpoints to validate data quality during the experiment.
-
The "Artifact" Check:
-
The "Heating" Check:
-
Validation of Quantitation:
-
Method: If possible, integrate a known standard (e.g., an internal standard with a known concentration and distinct shift).
-
Check: If the integral of a quaternary carbon is significantly lower than a protonated carbon in the same molecule (assuming 1:1 stoichiometry), your
is too short.
-
References
-
University of Ottawa NMR Facility. (2008). Modes of Heteronuclear Broadband Decoupling. Retrieved from [Link]
-
Bruker. (2020).[8] Optimized Default 13C Parameters. University of Chicago NMR Facility. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text).
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Retrieved from [Link]
- Reaves, M. L., & Rabinowitz, J. D. (2011). Metabolomics in systems microbiology. Current Opinion in Biotechnology. (Context for Labeled Compounds).
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: Modes of Heteronuclear Broadband Decoupling [u-of-o-nmr-facility.blogspot.com]
- 5. schwalbe-lab.de [schwalbe-lab.de]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. andreas-brinkmann.net [andreas-brinkmann.net]
Application Note: Adenosine 5'-Monophosphate-13C5 for In Vivo Metabolic Flux Analysis
Abstract & Strategic Value
Adenosine 5'-Monophosphate-13C5 (AMP-13C5) is a high-precision stable isotope tool utilized in two distinct but critical domains of metabolic flux analysis (MFA): (1) Extracellular Purinergic Flux , specifically measuring the rate of CD73-mediated hydrolysis in immuno-oncology, and (2) Intracellular Energy Charge Quantification , serving as the gold-standard internal standard (ISTD) to determine absolute pool sizes of adenylates (ATP/ADP/AMP).
This guide addresses the technical bottlenecks of nucleotide analysis—specifically the rapid turnover of high-energy phosphates (milliseconds to seconds)—and provides validated protocols to ensure data integrity in drug development pipelines.
Technical Background: The Tracer Logic
The Biological Context
Nucleotide metabolism is compartmentalized. While intracellular flux focuses on energy charge and de novo synthesis, extracellular flux is a signaling cascade critical in cancer immunology.
-
Extracellular Flux (CD73 Activity): Tumors generate an immunosuppressive halo by converting ATP (released by dying cells) into Adenosine. The rate-limiting step is the dephosphorylation of AMP to Adenosine by the ecto-enzyme CD73 .[1]
-
Tracer Logic: Injecting AMP-13C5 allows direct measurement of the conversion rate to Adenosine-13C5 in plasma, providing a readout of CD73 activity and the efficacy of CD73-inhibitor drugs.
-
-
Intracellular Flux (Pool Sizing): In classical MFA (e.g., using Glucose-13C6), calculating the rate (flux) requires accurate measurement of the metabolite pool size.
-
Tracer Logic: AMP-13C5 is spiked into cell lysates during extraction (Isotope Dilution Mass Spectrometry) to correct for ion suppression and matrix effects, enabling absolute quantification of the AMP pool.
-
Pathway Visualization
The following diagram illustrates the extracellular purinergic signaling pathway and the specific flux node measured by AMP-13C5.
Figure 1: Extracellular Purinergic Signaling Pathway. The conversion of AMP to Adenosine by CD73 is the primary flux measured using the AMP-13C5 tracer.
Experimental Protocols
Protocol A: In Vivo CD73 Flux Monitoring (Pharmacodynamics)
Objective: Measure the rate of conversion of AMP-13C5 to Adenosine-13C5 in plasma to evaluate CD73 activity or inhibitor efficacy.
Materials
-
Tracer: Adenosine 5'-Monophosphate-13C5 (Sodium Salt).
-
Inhibitor (Optional): CD73 inhibitor (e.g., AB680) for negative control.
-
Stop Solution: 80% Methanol (cold) + 100 µM APCP (Adenosine 5'-(α,β-methylene)diphosphate) to prevent ex vivo conversion.
Workflow
-
Preparation: Dissolve AMP-13C5 in sterile saline to 10 mM.
-
Administration:
-
Inject tracer IV (Tail vein) at 10 mg/kg .
-
Note: If testing a drug, administer the drug 1–2 hours prior to the tracer.
-
-
Sampling (The Critical Step):
-
Collect blood (20 µL) via tail nick at 2, 5, 10, and 30 minutes post-injection.
-
Immediate Quench: Directly dispense blood into a pre-weighed tube containing 180 µL of Stop Solution on dry ice.
-
Why? CD73 is active in blood. If you do not quench immediately with APCP/Methanol, the AMP-13C5 will convert to Adenosine-13C5 inside the collection tube, yielding false-positive high flux.
-
-
Extraction:
-
Vortex quenched samples for 30s.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Protocol B: Intracellular Pool Size Quantification (Energy Charge)
Objective: Absolute quantification of intracellular AMP to normalize flux data from Glucose-13C experiments.
Workflow
-
Harvesting:
-
Rapidly wash cells/tissue with ice-cold saline.
-
Metabolism Clamp: Snap-freeze tissue in liquid nitrogen immediately (<5 seconds from excision). For adherent cells, place plate directly on dry ice/methanol bath.
-
-
Extraction with ISTD Spike:
-
Add extraction solvent (40:40:20 Acetonitrile:Methanol:Water) containing 1 µM AMP-13C5 internal standard.
-
Crucial: The spike must be added at the first step of extraction to account for any degradation or loss during processing.
-
-
Processing:
-
Homogenize tissue (bead beater) at 4°C.
-
Centrifuge and collect supernatant.[2]
-
LC-MS/MS Analysis Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of nucleotides. C18 columns will result in poor retention and ion suppression.
Table 1: Chromatographic Conditions
| Parameter | Setting |
| Column | Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 90% B to 40% B over 10 mins |
Table 2: MRM Transitions (Negative Ion Mode)
Note: Nucleotides ionize best in negative mode (ESI-).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| AMP (Endogenous) | 346.0 | 79.0 (PO3-) | -35 | Target |
| AMP-13C5 (Tracer/ISTD) | 351.0 | 79.0 (PO3-) | -35 | Tracer/Standard |
| Adenosine (Endogenous) | 266.1 | 134.1 | -25 | Product |
| Adenosine-13C5 | 271.1 | 139.1 | -25 | Flux Product |
Data Analysis & Calculations
CD73 Flux Rate (Protocol A)
To calculate the rate of hydrolysis, plot the ratio of Product (Adenosine-13C5) to Substrate (AMP-13C5) over time.
-
Interpretation: A steep slope indicates high CD73 activity (immunosuppressive). A flat slope (after drug treatment) indicates effective target engagement.
Absolute Pool Size (Protocol B)
Using the Isotope Dilution method:
References
-
Stagg, J., et al. (2010). "Anti-CD73 antibody therapy inhibits breast tumor growth and metastasis." Proceedings of the National Academy of Sciences. Link
-
Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
-
Cambridge Isotope Laboratories. "Metabolic Flux Analysis: Application Note 43." Link (General Reference for 13C Tracers)
Visual Summary of Workflow
Figure 2: Step-by-step workflow for in vivo CD73 flux monitoring, emphasizing the critical quenching step.
Sources
Cell culture preparation for 13C tracer experiments
Application Note: High-Fidelity Cell Culture Preparation for 13C Stable Isotope Tracing
Executive Summary & Core Directive
Stable isotope tracing (13C-MFA) is the gold standard for quantifying intracellular metabolic flux.[1][2][3] Unlike static metabolomics, which measures pool sizes, flux analysis measures the rate of passage through metabolic pathways.
The Critical Failure Point: The validity of 13C data is determined before the sample ever reaches the Mass Spectrometer. 90% of experimental error is introduced during two specific steps:
-
Isotopic Dilution: Failure to remove natural abundance carbon sources (e.g., using standard FBS).
-
Metabolic Leakage: Improper quenching causing rapid turnover or leakage of metabolites during the harvest.
This guide provides a rigorous, field-proven workflow to eliminate these variables.
Strategic Experimental Design
Before pipetting, you must define the kinetic regime of your experiment.
A. Isotopic Steady State vs. Dynamic Flux[4]
-
Isotopic Steady State (ISS): The labeling pattern is constant over time. Required for standard Flux Balance Analysis (FBA).
-
Glycolysis intermediates: Reach ISS in < 10 minutes.
-
TCA Cycle intermediates: Reach ISS in 2–4 hours.
-
Nucleotides/Lipids: Require 24–48 hours.
-
-
Dynamic Labeling: Measuring the rate of label incorporation (slope of the curve). Used when pathways are too slow to reach equilibrium or to measure synthesis rates directly.
B. Tracer Selection Matrix
Select the tracer based on the specific pathway interrogation.
| Tracer | Target Pathway | Key Readout (Isotopologue) |
| [U-13C]Glucose | Glycolysis, TCA Cycle, PPP | Pyruvate (M+3), Lactate (M+3), Citrate (M+2/M+4) |
| [1,2-13C]Glucose | Oxidative Pentose Phosphate Pathway | M+1 vs. M+2 Lactate ratios distinguish Glycolysis vs. PPP flux |
| [U-13C]Glutamine | Glutaminolysis, Anaplerosis, Reductive Carboxylation | Glutamate (M+5), Citrate (M+5 vs M+4) |
| [13C16]Palmitate | Fatty Acid Oxidation (Beta-oxidation) | Acetyl-CoA (M+2), Citrate (M+2) |
Pre-Culture Protocol: The "Dialyzed" Imperative
The Trap: Standard Fetal Bovine Serum (FBS) contains ~5-10 mM Glucose and ~2 mM Glutamine (unlabeled). If you add 13C-Glucose to media with standard FBS, you dilute your isotopic enrichment, creating a "background" that ruins flux calculations.
The Solution: You must use Dialyzed FBS (dFBS) for at least 24 hours prior to the label switch.
Protocol 1: Adaptation Phase
-
Media Prep: Prepare "Base Media" (e.g., DMEM without Glucose/Glutamine).
-
Supplementation: Add Dialyzed FBS (10%) and unlabeled Glucose/Glutamine to physiological levels.
-
Adaptation: Passage cells into this dFBS-containing media at least one passage before the experiment.
-
Why? Cells often undergo metabolic shock when switched from standard to dialyzed serum due to the loss of growth factors and micronutrients <10 kDa. An adaptation period stabilizes growth rates.
-
Core Protocol: The 13C Tracer Experiment[2]
Step 1: Seeding and Pulse
-
Seeding: Seed cells in 6-well plates. Aim for 70-80% confluency at the time of harvest. Over-confluent cells undergo contact inhibition, shutting down glycolysis and proliferation.
-
The Switch:
-
Pre-warm your 13C-Labeling Media (Base Media + dFBS + 13C-Tracer) to 37°C.
-
Rapidly aspirate the unlabeled adaptation media.
-
Add the 13C-Labeling Media.[2]
-
Return to incubator immediately. Record
.
-
Step 2: Metabolism Quenching & Extraction (The "Cold Methanol" Method)
Critical: Metabolism turns over in milliseconds. The time between taking the plate out of the incubator and stopping enzymes must be < 10 seconds.
Reagents:
-
Quenching Solution: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C .
-
Wash Solution: 75 mM Ammonium Carbonate (pH 7.4) or 0.9% NaCl (Saline), pre-chilled to 4°C.
-
Note: Ammonium Carbonate is volatile and compatible with MS. PBS leaves non-volatile salts that suppress ionization.
-
Workflow:
-
Place plate on wet ice.
-
Aspirate Media: Tilt plate, aspirate completely but do not dry out the monolayer.
-
Rapid Wash (Optional but Recommended):
-
Add 1 mL cold Wash Solution. Swirl once (1 sec). Aspirate immediately.
-
Warning: Prolonged washing leaks metabolites. If media background is low, skip this step to preserve intracellular pool.
-
-
Quench: Immediately pour 1 mL of -80°C Quenching Solution onto the cells.
-
Visual Check: The plate should frost over instantly.
-
-
Incubate: Place the plate at -80°C for 15 minutes (or on dry ice) to ensure complete protein precipitation.
-
Scrape: Using a cell scraper (on dry ice), scrape the cell monolayer into the methanol.
-
Collect: Transfer the lysate to a pre-cooled microcentrifuge tube.
-
Clear: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new glass vial for LC-MS.
Visualization of Workflows
Diagram 1: The 13C Experimental Workflow
This diagram illustrates the critical timeline and temperature shifts required to maintain metabolic integrity.
Caption: Critical timeline for 13C tracer experiments emphasizing the rapid transition from incubation to quenching.
Diagram 2: Carbon Atom Mapping (Glycolysis to TCA)
Understanding how [U-13C]Glucose labels downstream metabolites is essential for interpreting Mass Isotopomer Distribution (MID) data.
Caption: Atom mapping of [U-13C]Glucose. Note the M+6 split to M+3 Pyruvate, and the M+2 entry into the TCA cycle.
Quality Control & Normalization
Since 13C data is often reported as "Mole Percent Enrichment" (MPE), it is self-normalizing regarding abundance. However, to compare total pool sizes across samples, you must normalize.
-
Internal Standards: Add a non-endogenous standard (e.g., 13C-Yeast Extract or d3-Norvaline ) to the extraction solvent (Step 2, Reagents). This corrects for extraction efficiency and MS sensitivity drift.
-
Normalization Factor: Do not use total protein from the same well used for metabolite extraction (organic solvents precipitate protein, making it hard to resolubilize for BCA assay).
-
Best Practice: Seed a "Satellite Plate" in parallel. Count cells or measure protein from this plate at the time of harvest to derive a normalization factor.
-
Troubleshooting Common Artifacts
| Observation | Root Cause | Corrective Action |
| Low Enrichment (<50%) in Lactate | Unlabeled Glucose contamination. | Verify Dialyzed FBS was used. Ensure media was fully aspirated before switch. |
| High M+0 in TCA intermediates | Slow turnover or glutamine entry. | Check if cells are using Glutamine (anaplerosis). Run a parallel [U-13C]Gln experiment. |
| Variable Totals between replicates | Inconsistent quenching speed. | Practice the "Pour and Swirl" technique with water before the real experiment. Speed is key. |
| Salt Adducts in MS Spectra | Inadequate washing or PBS usage. | Switch to Ammonium Carbonate wash or dilute samples further before injection. |
References
-
Metabolic Flux Analysis Protocol (Nature Protocols) Title: Protocol for 13C-metabolic flux analysis of microbial and mammalian systems.[4] Source: Springer Nature Experiments URL:[Link]
-
Dialyzed FBS Importance Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. Source: NIH / PubMed Central URL:[Link]
-
Quenching Optimization Title: Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Source: Analytical Chemistry (NIH Repository) URL:[Link]
-
Ammonium Carbonate Washing Title: A novel metabolomic approach used for the comparison of Staphylococcus aureus planktonic cells and biofilm samples. Source: NIH / PubMed Central URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis - Technical Notes - CortecNet [cortecnet.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Precision Quantification of Cancer Bioenergetics using 13C5-AMP
Introduction: The Bioenergetic Challenge in Cancer Research
In cancer metabolism, the Adenylate Energy Charge (AEC) is a critical homeostatic parameter. Tumor cells, operating under the Warburg effect or metabolic stress, often display dysregulated AMP:ATP ratios, which directly govern the AMP-Activated Protein Kinase (AMPK) signaling axis.
Accurately measuring intracellular AMP, ADP, and ATP is notoriously difficult due to two factors:
-
Rapid Turnover: ATP hydrolyzes to AMP within seconds of cell lysis, artificially inflating AMP signals.
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), nucleotides suffer from severe ion suppression caused by co-eluting salts and cellular debris.
The Solution: The application of
Core Application: Absolute Quantification of Energy Charge
This protocol details the use of
Experimental Workflow (The Self-Validating System)
The following workflow integrates the internal standard at the earliest possible step (Quenching) to correct for both extraction losses and ionization variability.
Figure 1: Critical workflow for nucleotide quantification. Note that the ISTD is added during the quench step to validate extraction efficiency.
Detailed Protocol: LC-MS/MS Quantification[4][5][6][7]
Materials
-
Tracer/Standard:
C -AMP (typically ribose-labeled). -
Quenching Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
-
Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm). Polymer-based HILIC is required as silica columns degrade under the high pH needed for nucleotide separation.
Step-by-Step Methodology
Step 1: Rapid Quenching (The "5-Second Rule")
-
Context: ATP turnover is rapid. Slow quenching leads to artificial AMP elevation.
-
Action: Aspirate media from cells.[4][5][6] Immediately (within 5 seconds) flood the plate with -80°C Quenching Solvent .
-
Spike-In: Add 10 µL of 10 µM
C -AMP directly to the plate before scraping. This ensures the standard accounts for degradation during the scrape/transfer process.
Step 2: Extraction[4][6]
-
Transfer suspension to a pre-cooled tube.[6]
-
Vortex vigorously for 30s at 4°C.
-
Centrifuge at 14,000 x g for 15 min at 4°C to pellet proteins.
-
Transfer supernatant to LC vials. Do not dry down if possible; nucleotides are volatile/unstable when dried. Inject directly or dilute with acetonitrile.
Step 3: LC-MS/MS Parameters
Nucleotides are highly polar and require Hydrophilic Interaction Liquid Chromatography (HILIC) at basic pH (pH 9.0) for optimal peak shape.
Chromatography (ZIC-pHILIC):
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 minutes.
Mass Spectrometry (MRM Transitions): Operate in Negative Mode (ESI-) for superior sensitivity with nucleotides.
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Rationale |
| AMP (Endogenous) | 346.1 | 79.0 | 30 | Loss of Phosphate ( |
| 351.1 | 79.0 | 30 | Ribose labeled (+5 Da); | |
| ADP | 426.0 | 134.0 | 25 | Adenine fragment |
| ATP | 505.9 | 159.0 | 28 | Pyrophosphate fragment |
Note: If using Adenine-labeled
Application 2: Monitoring the AMPK Signaling Axis
Beyond simple quantification,
Mechanism of Action
When the AMP:ATP ratio rises, AMP binds to the
Figure 2: The AMPK signaling cascade. Accurate measurement of the AMP:ATP ratio (using
Secondary Application: Metabolic Flux Analysis (Tracing)
While
-
Pathway: Glucose
Pentose Phosphate Pathway Ribose-5-Phosphate ( C ) PRPP AMP. -
Interpretation: If you feed cells
C-Glucose and detect C -AMP, it indicates active de novo purine synthesis . -
Differentiation:
-
M+5 (Ribose labeled): Indicates synthesis from glucose via PPP.
-
M+0 (Unlabeled): Indicates salvage pathway utilization (recycling existing nucleobases).
-
References
-
Yuan, M., et al. (2012). "A targeted metabolomics protocol for short-chain fatty acids and central carbon metabolism." Nature Protocols. Link
-
Lu, W., et al. (2017). "Metabolite measurement: pitfalls to avoid and practices to follow." Annual Review of Biochemistry. Link
-
Hardie, D. G. (2014). "AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole-body levels." Annual Review of Nutrition. Link
-
Atkinson, D. E. (1968). "The energy charge of the adenylate pool as a regulatory parameter. Interaction with feedback modifiers." Biochemistry. Link
-
Cambridge Isotope Laboratories. "Metabolic Flux Analysis and Internal Standards." Link
Sources
- 1. Energy charge - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. On the Dynamics of the Adenylate Energy System: Homeorhesis vs Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cri.utsw.edu [cri.utsw.edu]
- 5. metabolomics.se [metabolomics.se]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Sample Preparation for 13C-Metabolic Flux Analysis (MFA) via LC-MS
Executive Summary
13C-Metabolic Flux Analysis (13C-MFA) transcends static metabolomics by quantifying the rate of biochemical turnover rather than just pool sizes. However, the integrity of flux data is entirely dependent on the speed of metabolic quenching and the prevention of isotopic dilution.
This guide details a high-fidelity sample preparation workflow designed specifically for LC-MS-based fluxomics. Unlike standard metabolomics, 13C-MFA requires strict adherence to metabolic arrest (<5 seconds) and isotope-specific data correction .
Phase 1: Experimental Design & Tracer Selection
Before sample preparation begins, the choice of tracer dictates the resolution of the flux map.
Tracer Selection Strategy
-
[U-13C]Glucose (Uniformly Labeled): The gold standard for global flux profiling. It provides maximum signal strength for downstream metabolites (TCA cycle, amino acids).
-
[1,2-13C]Glucose: Essential for distinguishing between Glycolysis and the Pentose Phosphate Pathway (PPP). The loss of C1 as CO2 in the oxidative PPP creates a distinct mass isotopomer distribution (MID) compared to glycolysis.
-
[U-13C]Glutamine: Critical for cancer metabolism studies to measure anaplerosis and reductive carboxylation.
The Isotopic Steady State
For standard MFA, samples must be collected at isotopic steady state (when 13C enrichment in intracellular pools becomes constant).
-
Guideline: For central carbon metabolism in mammalian cells, steady state is typically reached after 24–48 hours of labeling.
-
Kinetic Flux Profiling (Non-Stationary): Requires rapid sampling (minutes) to measure isotope incorporation rates. This protocol focuses on steady-state analysis.
Phase 2: Metabolic Quenching (The Critical Step)
Objective: Instantly stop enzymatic activity. The Challenge: Enzymes like ATP synthase and Kinases turnover substrates in milliseconds. Standard washing with warm PBS alters the metabolic phenotype before quenching occurs.
The "Cold Washing" Dilemma
Using non-volatile salts (PBS/Saline) introduces massive ion suppression in LC-MS. However, washing is necessary to remove extracellular 13C-tracer which contaminates intracellular signals.
The Solution: Use Ammonium Carbonate (pH 7.4) as a wash buffer. It maintains osmotic balance but is volatile, sublimating during the drying step, leaving no residue to suppress MS ionization.
Protocol: Quenching Adherent Cells
-
Reagents:
-
Quench/Wash Buffer: 75 mM Ammonium Carbonate (pH 7.4), chilled to 0°C .
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), chilled to -80°C .
-
Step-by-Step:
-
Place culture dish on a bed of ice.
-
Rapidly aspirate the 13C-labeled media.
-
Immediately pour 0°C Ammonium Carbonate wash buffer over cells. Swirl once (2 seconds) and aspirate.
-
Note: Do not wash more than once; leakage of intracellular metabolites increases exponentially with wash time.
-
-
Immediately add -80°C Extraction Solvent (e.g., 1 mL for a 10cm dish).
-
Transfer dish to -80°C freezer or dry ice for 15 minutes to ensure complete protein precipitation.
-
Scrape cells into the solvent while keeping the dish on dry ice.[1]
Protocol: Quenching Suspension Cells
Suspension cells require a modified approach to separate cells from media without altering metabolism during centrifugation.
-
Method: Fast Filtration or Cold Centrifugation .
-
Centrifugation Protocol:
-
Transfer cell suspension to a pre-cooled tube.
-
Centrifuge at 1,000 x g for 30 seconds at 0°C .
-
Aspirate supernatant.
-
Resuspend pellet immediately in -80°C Extraction Solvent .
-
Phase 3: Metabolite Extraction
Objective: Maximize recovery of polar metabolites (central carbon metabolism) while precipitating proteins.
The Solvent System: 40:40:20
While 80% Methanol is standard, the 40:40:20 (Acetonitrile:Methanol:Water) system is superior for 13C-MFA because it stabilizes high-energy phosphates (ATP/GTP) and improves the recovery of organic acids.
Protocol:
-
To the cell lysate (from Phase 2), ensure the final solvent ratio approximates 40:40:20.
-
Vortex vigorously for 1 minute at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein/debris.
-
Transfer supernatant to a new glass vial.
-
Dry under nitrogen flow at 25°C or using a SpeedVac (no heat).
-
Critical: Do not apply heat. Heat causes hydrolysis of sugar phosphates.
-
-
Reconstitute in 100 µL of LC-MS mobile phase (typically 60% Acetonitrile / 40% Water).
Visualization: Sample Prep Workflow
Figure 1: Optimized workflow for 13C-MFA sample preparation emphasizing the volatile wash step.
Phase 4: LC-MS Analysis (HILIC vs. RPLC)
Scientific Rationale: Central carbon metabolites (Glucose-6-Phosphate, Citrate, Succinate) are highly polar. They elute in the void volume of Reverse Phase (C18) columns, causing ion suppression and poor separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for 13C-MFA.
Recommended HILIC Conditions
Column: Polymeric Amide or Zwitterionic (ZIC-HILIC) phases are most robust for metabolic flux.
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide (pH 9.0) in Water | High pH improves ionization of organic acids (negative mode) and peak shape for phosphates. |
| Mobile Phase B | 100% Acetonitrile | HILIC requires high organic starting conditions. |
| Gradient | 85% B to 40% B over 15 mins | Elutes metabolites from least polar to most polar. |
| Flow Rate | 200–400 µL/min | Standard for ESI source stability. |
| Column Temp | 25°C | Cooler temps often improve separation of sugar isomers. |
Mass Spectrometry Settings
-
Resolution: High Resolution (Orbitrap or Q-TOF) is preferred (>30,000 FWHM) to resolve 13C isotopologues from interfering background ions.
-
Scan Range: 60–900 m/z.
-
Polarity: Negative Mode is superior for Glycolysis and TCA cycle intermediates.
Phase 5: Data Processing & Isotope Correction
Raw LC-MS data provides the intensity of mass isotopomers (M+0, M+1, M+2...). This data is invalid until corrected for natural abundance.
Natural Abundance Correction
Carbon naturally contains ~1.1% 13C.[2] A molecule with 6 carbons (like Glucose) has a significant chance of containing a natural 13C atom, creating a "fake" M+1 signal even without a tracer.
-
Algorithm: Use software like IsoCor , Polly , or El-Maven to strip natural abundance contributions based on the chemical formula.
Validation Metric: Energy Charge
To verify your quenching and extraction worked, calculate the Adenylate Energy Charge (AEC) from your data:
-
Pass: AEC > 0.8 (Healthy, metabolism quenched instantly).
-
Fail: AEC < 0.5 (ATP degraded to ADP/AMP; quenching was too slow or wash was too warm).
Visualization: Isotope Correction Logic
Figure 2: Logical flow for correcting Mass Isotopomer Distributions (MID).
References
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
-
Yuan, M., et al. (2012). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols.
-
Suarez-Mendez, C.A., et al. (2015). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Biotechnology and Bioengineering.[3][4]
-
Sellick, C.A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols.
-
Winder, C.L., et al. (2008). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum.[5] Microbial Cell Factories.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 13C Metabolic Flux Analysis (MFA)
Facility: Precision Metabolism Core & Data Center Operator: Senior Application Scientist Status: Online
Introduction
Welcome to the Precision Metabolism Core. 13C-MFA is the gold standard for quantifying intracellular metabolic fluxes, but it is an unforgiving discipline. Unlike static metabolomics, MFA requires a systemic harmony between isotopic steady-state, atom-resolved analytics, and computational rigor.
This guide addresses the "silent killers" of MFA experiments—errors that do not stop the experiment from running but render the resulting flux maps biologically invalid. We move beyond basic protocols to the causality of failure.
Module 1: Experimental Design & Tracer Selection
Core Principle: Your tracer determines your resolution. A common fallacy is that [U-13C]Glucose is a universal solution. It is not. If you cannot resolve the atom transitions, the model is mathematically unidentifiable.
Diagram: Tracer Selection Decision Tree
This logic flow ensures you select the correct isotopomer for your specific metabolic question.
Caption: Decision matrix for selecting isotopic tracers based on the specific metabolic pathway of interest to maximize flux resolvability.
Troubleshooting Guide: Tracer Issues
Q: My confidence intervals are huge (flux is "undetermined"). Why?
-
Diagnosis: You likely have an "identifiability" problem. The tracer chosen does not create unique mass isotopomer distributions (MIDs) for the fluxes you are trying to split.
-
The Causality: For example, distinguishing the Pentose Phosphate Pathway (PPP) from Glycolysis requires tracking the loss of Carbon-1. [U-13C]Glucose labels all carbons uniformly, masking this split.
-
Solution: Switch to [1,2-13C]Glucose . The loss of C1 (CO2) in the oxidative PPP results in a distinct M+1 lactate pattern compared to glycolysis, which produces M+2 lactate from [1,2-13C]glucose [1].
Q: I am studying cancer cells, but my TCA cycle fluxes won't fit the model.
-
Diagnosis: Reliance on glucose as the sole carbon source.
-
The Causality: Many cancer lines exhibit "glutamine addiction" or reductive carboxylation (running the TCA cycle backwards). If you only label glucose, the glutamine entering the TCA cycle is unlabeled (naturally abundant), diluting your signal into noise.
-
Solution: Perform a Parallel Labeling Experiment . Run one set of plates with [1,2-13C]Glucose and a replicate set with [U-13C]Glutamine . Combine these datasets in your MFA software (e.g., INCA or 13CFLUX2) to constrain the model [2].
Module 2: Quenching & Extraction (The Critical Time-Point)
Core Principle: Metabolism is faster than your pipette. The turnover rate of ATP and Glucose-6-Phosphate is in the order of seconds. "Leakage" is the most common error source here—where intracellular metabolites leak into the quenching buffer before extraction, leading to underestimation of pool sizes and labeling.
Comparative Protocol: Quenching Methods
| Method | Best For | The Risk (Pitfall) | Mitigation Strategy |
| Cold Methanol (-80°C) | Adherent mammalian cells | Leakage. Cell membranes become porous, losing metabolites to the wash. | Use Ammonium Carbonate in the wash to maintain osmotic balance. Do not wash >2 times. |
| Fast Filtration | Bacterial/Yeast suspension | Metabolic turnover. If filtration takes >5s, the cells stress and alter metabolism. | Use 0.2µm vacuum filters. Filtration must be <5 seconds . |
| Liquid Nitrogen | Tissues / Solid samples | Inhomogeneity. Slow freezing allows enzymes in the center to remain active. | Freeze-clamp immediately. Pulverize frozen tissue under liquid N2 before extraction. |
Troubleshooting Guide: Sampling
Q: My energy charge (ATP/ADP ratio) is impossibly low (< 0.5).
-
Diagnosis: ATP hydrolysis occurred during quenching.
-
The Causality: The quenching step was not cold enough or fast enough. ATP hydrolyzes to ADP/AMP in seconds if enzymes are not instantly denatured.
-
Solution: Ensure quenching solution is at -40°C to -80°C before touching cells. For suspension cells, pour the culture into the cold solvent, not the reverse, to ensure instant thermal arrest [3].
Q: My intracellular metabolite recovery is highly variable between replicates.
-
Diagnosis: Cell count normalization error or "Leakage" during washing.
-
The Causality: Washing cells with unbuffered water or PBS causes osmotic shock, bursting cells before the quenching step.
-
Solution: Eliminate the wash step if possible (by correcting for medium in the blank). If washing is required, use ammonium acetate (volatile buffer) to match osmolarity without adding ion suppression salts [4].
Module 3: Analytical Acquisition (Data Integrity)
Core Principle: The model fits MIDs (Mass Isotopomer Distributions), not just concentrations. Therefore, spectral accuracy is more important than sensitivity.
Troubleshooting Guide: Mass Spectrometry
Q: My M+0 (unlabeled) abundance is lower than theoretically possible.
-
Diagnosis: Detector Saturation.
-
The Causality: In 13C experiments, the M+0 peak is often the most abundant. If the detector saturates (e.g., >1e8 counts on Orbitrap), the peak shape distorts, and the ratio of M+0 to M+1/M+2 is artificially skewed.
-
Solution: Dilute samples to ensure the most abundant ion is within the linear dynamic range of the instrument (typically <1e7 for Orbitrap, <1e6 for TOF).
Q: Do I need to correct for natural abundance?
-
Diagnosis: Yes, absolutely.
-
The Causality: Carbon-13 occurs naturally (1.1%). Oxygen and Nitrogen also have isotopes. A molecule with 10 carbons has an ~11% chance of containing a natural 13C atom. Without correction, your model will interpret this as metabolic labeling.
-
Solution: Use software like IsoCor or the built-in correction in INCA/Metran . Ensure you input the correct chemical formula for the derivatized fragment (including the silyl/methyl groups added during GC-MS prep) [5].
Module 4: Computational Modeling & Flux Estimation
Core Principle: A model that fits perfectly is suspicious. A model that doesn't fit at all is useless. We use the Sum of Squared Residuals (SSR) and the Chi-Square Test to judge fit.[1][2][3]
Diagram: The "Goodness of Fit" Loop
This workflow prevents the acceptance of false minima or over-parameterized models.
Caption: Iterative workflow for assessing model goodness-of-fit using SSR and Chi-Square statistics.
Troubleshooting Guide: Modeling Failures
Q: My SSR is massive (Model Rejected). What is wrong?
-
Diagnosis: Structural mismatch or underestimated measurement error.
-
The Causality:
-
Missing Reaction: Your cells might have an active pathway not in your model (e.g., Entner-Doudoroff in bacteria, or Malic Enzyme in mammalian cells).
-
Compartmentalization: You are modeling a single pool (cytosol + mitochondria mixed) when the labeling is distinct in each.
-
-
Solution:
-
Check the residuals of specific metabolites.[1] If only Succinate and Fumarate fit poorly, the error is localized to the TCA cycle.
-
Introduce "Dilution Terms" (G parameters). Unlabeled carbon might be entering from storage pools (glycogen) or protein turnover, diluting the isotopic enrichment [6].
-
Q: My flux confidence intervals include zero (0 to 100).
-
Diagnosis: The flux is "Unidentifiable."
-
The Causality: The data provided (MIDs) is mathematically insufficient to constrain that specific reaction.
-
Solution:
-
Check your tracer (see Module 1).
-
Add extracellular flux constraints . Accurately measuring the Glucose Uptake Rate and Lactate Production Rate provides a rigid "boundary condition" that tightens all internal flux estimates [7].
-
References
-
Metallo, C. M., et al. (2009).[4][5] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
Konigstein, G., et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002.[6] Biotechnology Progress.
-
Lu, W., et al. (2018). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry.
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.
-
Antoniewicz, M. R., et al. (2006).[7] Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering.
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][8][9][10][11][12][13][14][15] Nature Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 14. pnas.org [pnas.org]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Cell Extraction for 13C-Labeled Metabolites
Current Status: Online Operator: Senior Application Scientist (Metabolomics Division) Ticket ID: 13C-FLUX-OPT-2024
Introduction
Welcome to the Advanced Metabolomics Support Center. You are likely here because your 13C-flux data shows high variance, low enrichment, or "noisy" isotopologue distributions.
In 13C-metabolic flux analysis (MFA), the extraction protocol is not just about getting molecules out; it is about freezing a dynamic system in time. Metabolic turnover rates for central carbon metabolites (like ATP or Glucose-6-Phosphate) occur on the order of seconds . If your quenching step takes 30 seconds, your labeling data reflects the stress of harvest, not your experimental condition.
Below is a dynamic troubleshooting guide designed to address the specific failure points of 13C-extraction.
Part 1: The Critical First Seconds (Quenching & Harvest)
Q: My adherent cells show high variability in labeling percentages between replicates. What is going wrong?
Diagnosis: You are likely inducing "Metabolic Leakage" or "Cold Shock" during the washing step.
The Mechanism: Many protocols recommend washing cells with ice-cold PBS to remove extracellular 13C-glucose before extraction. However, cold PBS causes rapid pore formation and transporter shock , leading to the leakage of intracellular metabolites (up to 60% loss of amino acids and glycolysis intermediates) into the wash buffer before you even add the extraction solvent.
The Solution:
-
Eliminate the Cold Wash: If your media interference is minimal, skip the wash entirely.
-
The "Quick-Dip" Method: If you must wash (to remove high-concentration extracellular tracers), use 37°C PBS (warm) and perform the wash in under 5 seconds .
-
Direct Quenching: Place the plate on a bed of dry ice and immediately add pre-cooled (-80°C) extraction solvent directly to the monolayer.
Q: I am working with suspension cells. Is centrifugation acceptable for harvesting?
Diagnosis: No. Centrifugation is the primary cause of artifactual data in suspension cell metabolomics.
The Mechanism: Even a "fast" spin takes 2–5 minutes. During this time, cells in the pellet are hypoxic and nutrient-starved. They will rapidly consume the remaining intracellular ATP and scramble your 13C-labeling patterns (e.g., converting labeled glycolytic intermediates into lactate).
The Solution: Fast Filtration. You must use a vacuum filtration setup.
-
Pour culture onto a nylon or polycarbonate filter (0.45 µm).
-
Apply vacuum (duration < 10 seconds).
-
Immediately drop the filter paper into the extraction solvent.
Visual Workflow: Harvest Decision Matrix
Figure 1: Decision matrix for cell harvesting. Note the critical avoidance of cold PBS for adherent cells and centrifugation for suspension cells to prevent metabolic turnover and leakage.
Part 2: The Chemistry of Extraction (Solvent Systems)
Q: Which solvent system maximizes recovery for polar 13C-metabolites (TCA, Glycolysis, Amino Acids)?
Recommendation: The "Rabinowitz Standard" (40:40:20).
While 80% Methanol is common, it often fails to precipitate proteins completely or extract nucleotides efficiently. The gold standard for 13C-flux analysis of central carbon metabolism is Acetonitrile:Methanol:Water (40:40:20) at -20°C.
Why it works:
-
Acetonitrile: Precipitates proteins efficiently (stopping enzymatic turnover instantly).
-
Methanol: Disrupts cell membranes and extracts amphiphilic compounds.
-
Water: Solubilizes highly polar species (like tri-phosphates).
-
Acidification (Optional): Adding 0.1 M Formic Acid significantly improves the stability of ATP and NADH, which are otherwise prone to degradation during the drying step.
Protocol: The 40:40:20 Extraction
| Step | Action | Critical Technical Note |
| 1. Preparation | Pre-cool 40:40:20 (ACN:MeOH:H2O) to -20°C. | Keep on dry ice or in a cryo-cooler. |
| 2. Addition | Add solvent to cells (1 mL per 10cm dish or 10^6 cells). | Adherent: Scrape cells in the solvent on dry ice.[1] Suspension: Vortex filter in solvent. |
| 3. Agitation | Vortex vigorously for 30 seconds. | Ensures complete cell lysis. |
| 4. Incubation | Incubate at -20°C for 20 minutes. | Allows complete protein precipitation. |
| 5. Separation | Centrifuge at 16,000 x g for 15 min at 4°C. | High speed is required to pellet the protein/debris. |
| 6. Recovery | Transfer supernatant to a new glass vial. | Do not disturb the pellet (save pellet for normalization). |
Part 3: 13C-Specific Troubleshooting
Q: My mass isotopologue distribution (MID) looks "diluted" (high M+0), even though cells were in 13C-media for 24 hours.
Diagnosis: This is usually a contamination or turnover issue, not a labeling issue.
Troubleshooting Checklist:
-
The "Unwashed" Error: Did you carry over unlabeled glucose from the pre-culture media? Even 1% residual unlabeled glucose can skew MIDs.
-
Fix: Ensure the switch to 13C-media includes a thorough removal of the old media.
-
-
The "Slow Quench" Error: If metabolism continued for even 30 seconds during harvest, the cell imported unlabeled glucose (if you washed with unlabeled buffer) or consumed internal glycogen stores (unlabeled), diluting the 13C pool.
-
Scrambling: Did you use a heated evaporation step (SpeedVac > 30°C)?
-
Fix: Evaporate supernatants using a nitrogen stream or cold vacuum concentrator. Heat can cause isotope scrambling in labile metabolites (e.g., Glutamine -> Glutamate).
-
Q: How do I normalize 13C data? Cell counts are impossible after scraping.
Diagnosis: You cannot count cells once they are lysed.
The Solution: Post-Extraction Protein/DNA Quantification. Do not discard the pellet from Step 5 of the extraction protocol.
-
Dry the pellet (air dry for 5 mins).
-
Resuspend in 0.2 M NaOH or a specialized lysis buffer (e.g., RIPA).
-
Heat to 95°C for 10 mins to solubilize.
-
Quantify: Use a BCA Protein Assay or DNA quantification (PicoGreen).
-
Data Processing: Normalize the total ion current (TIC) of each metabolite to the protein content, but do not normalize the isotopologue distribution (M+0, M+1, etc.)—those are ratios and are independent of cell number.
Part 4: Advanced Workflow Visualization
Visual: The 40:40:20 Extraction Logic
Figure 2: The chemical logic of the 40:40:20 extraction. Note the separation of the supernatant for MS analysis and the pellet for data normalization.
References
-
Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
-
Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from Escherichia coli.[2] Analytical Chemistry.
-
Dietmair, S., Timmins, N. E., Gray, P. P., Nielsen, L. K., & Krömer, J. O. (2010). Towards quantitative metabolomics of mammalian cells: Development of a highly reproducible method. Analytical Biochemistry.
-
Volmer, M., Northoff, S., Scholz, S., Thüte, T., Büntemeyer, H., & Noll, T. (2011). Fast filtration for metabolome sampling of suspended animal cells.[3] BMC Proceedings.
-
Konig, J., & Van Dam, K. (1992). A method for the determination of changes in glycolytic metabolites in yeast on a sub-second time scale. Analytical Biochemistry.
Sources
Troubleshooting guide for isotope tracing experiments.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stable Isotope Tracing (Metabolic Flux Analysis) Lead Scientist: Dr. H. Chen
Welcome to the Isotope Tracing Support Center
You have reached the advanced troubleshooting hub for metabolic flux analysis. This guide is not a generic manual; it is a collection of field-validated protocols and logic trees designed to resolve the specific failure modes inherent to 13C/15N tracing experiments.
Our core philosophy is "Garbage In, Artifact Out." In isotope tracing, a minor upstream error in tracer selection or quenching speed amplifies into massive downstream misinterpretations of flux.
Module 1: Experimental Design & Tracer Selection
User Question: "I am seeing low enrichment in my downstream metabolites. Did the tracer fail?"
Diagnosis: Before blaming the tracer, we must validate the Dilution Factor . The most common cause of low enrichment is not tracer failure, but "unlabeled contamination" from the media or the cells themselves.
Troubleshooting Protocol:
-
Check the Serum (The "Hidden" Glucose Source):
-
Issue: Standard Fetal Bovine Serum (FBS) contains ~5-10 mM unlabeled glucose and glutamine. If you add 10 mM [U-13C]glucose to media with 10% standard FBS, you immediately dilute your label by ~10%.
-
Solution: You must use Dialyzed FBS (cutoff 10 kDa) for all tracing experiments to remove small molecules while retaining growth factors.
-
-
Select the Correct Tracer for the Pathway: Using the wrong tracer for a specific pathway is a frequent design error. Use the table below to select the "High-Resolution" tracer for your specific question.
Table 1: Tracer Selection Matrix
| Target Pathway | Recommended Tracer | Mechanistic Rationale |
| Glycolysis vs. PPP | [1,2-13C2]Glucose | Distinguishes Pentose Phosphate Pathway (PPP) from Glycolysis. Glycolysis: Produces M+2 Lactate.PPP: Oxidative decarboxylation removes C1; produces M+1 Lactate. |
| TCA Cycle Anaplerosis | [U-13C5]Glutamine | Tracks carbon entry via |
| De Novo Lipogenesis | [U-13C6]Glucose | Provides acetyl-CoA building blocks. Mass isotopomer distribution (MID) analysis of palmitate reveals the fraction of lipids synthesized de novo vs. scavenged. |
| Nucleotide Synthesis | [Amide-15N]Glutamine | Tracks nitrogen donation to purine/pyrimidine rings specifically from the glutamine side-chain. |
Module 2: Sample Preparation (The "Quenching" Crisis)
User Question: "My ATP/ADP ratios are inverted, and my energy charge is low. Is my metabolism suffering?"
Diagnosis: This is a Quenching Artifact . Metabolic turnover rates for ATP and Glucose-6-Phosphate are in the order of milliseconds. If you harvest cells using trypsin or slow centrifugation, you are measuring the "stress response" of the harvest, not the phenotype of the culture.
The "Golden Rule" of Metabolomics: NEVER use Trypsin. Trypsinization takes 5-10 minutes; metabolism adapts in seconds.
Protocol: The Cold-Methanol Direct Quench (Adherent Cells)
-
Preparation: Pre-cool 80% Methanol/20% Water to -80°C (on dry ice).
-
Wash: Rapidly aspirate media. Wash 1x with 37°C PBS (warm wash prevents thermal shock before quenching).
-
Quench: Immediately add the -80°C Methanol directly to the plate.
-
Scrape: Scrape cells in the methanol on dry ice.
-
Extract: Transfer slurry to a tube. Vortex. Centrifuge at 4°C, 14,000 x g to pellet protein. Keep supernatant.
Visual Workflow: Quenching Logic
Figure 1: Decision logic for metabolic quenching. Note the explicit prohibition of trypsin and slow centrifugation to prevent metabolite leakage and turnover.
Module 3: Data Analysis & Natural Abundance Correction
User Question: "I see M+1 and M+2 peaks in my unlabeled control samples. Is my mass spec contaminated?"
Diagnosis: This is likely Natural Abundance , not contamination. Carbon-13 exists naturally at ~1.1%. A molecule with 6 carbons (like Glucose) has a probability of containing naturally occurring 13C.
-
Probability of M+0 (all 12C) ≈ 93.6%
-
Probability of M+1 (one 13C) ≈ 6.2%
The Correction Mandate: You cannot interpret raw isotope data directly. You must apply Natural Abundance Correction (NAC) to mathematically strip away the background isotopes to reveal the true tracer enrichment.[3]
Key Analysis Steps:
-
Input: Raw Ion Counts (M+0, M+1, M+2...).
-
Algorithm: Use matrix-based correction (e.g., IsoCor or IsoCorrectoR packages). These solve linear equations based on the chemical formula to subtract the natural background [1].
-
Output: Mass Isotopomer Distribution (MID) vector.
Troubleshooting Logic: Low Enrichment
If, after correction, your enrichment is still lower than expected, follow this diagnostic tree:
Figure 2: Diagnostic tree for investigating low isotopic enrichment. This differentiates between experimental error (media) and biological reality (slow turnover or autophagy).
FAQs: Specific Technical Scenarios
Q: How do I distinguish between "Metabolic Steady State" and "Isotopic Steady State"?
-
Metabolic Steady State: The concentration of metabolites is constant (pool size doesn't change). This is required for standard Flux Analysis.
-
Isotopic Steady State: The labeling percentage (enrichment) has plateaued and is no longer increasing.
-
Tip: If you measure at 1 hour, you might be in metabolic steady state but not isotopic steady state. For flux modeling (MFA), you usually need isotopic steady state [2].[4]
Q: My M+0 peak is saturated, but M+5 is weak. Can I just lower the injection volume?
-
Warning: Isotope ratio accuracy depends on linearity. If M+0 is in the saturation range (>1e8 counts on some Orbitraps), the ratio M+5/M+0 will be skewed.
-
Solution: You must dilute the sample or reduce injection time so the dominant peak (M+0) is within the linear dynamic range of the detector.
Q: Can I use 13C-Glucose to measure TCA cycle flux in hypoxia?
-
Nuance: In hypoxia, glucose-derived pyruvate is often shunted away from the TCA cycle (to lactate).
-
Better Approach: Use [U-13C]Glutamine .[4][5] In hypoxic cancer cells, glutamine often drives the TCA cycle via reductive carboxylation (IDH1/2 reverse flux). Look for M+5 Citrate (from Glutamine) vs M+2 Citrate (from Glucose) [3].
References
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Metallo, C. M., et al. (2011). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature.
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analytical Variability in ¹³C Tracer Experiments
Welcome to the Technical Support Center for ¹³C tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing and minimize analytical variability. As a self-validating system, each recommendation is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of ¹³C tracer experiments.
Q1: How do I choose the optimal ¹³C-labeled tracer for my experiment?
A1: The selection of a ¹³C tracer is a critical decision that directly impacts the precision of flux estimations for specific metabolic pathways.[1][2] The ideal tracer maximizes the isotopic enrichment in metabolites of interest while minimizing ambiguity in pathway identification.
-
Expert Insight: The choice of tracer dictates the mass isotopomer distribution (MID) of each metabolite for a given set of fluxes.[2] The sensitivity of these MIDs to changes in pathway fluxes ultimately determines the confidence of your flux estimates. For example, [1,2-¹³C₂]glucose is often recommended for studies of glycolysis and the pentose phosphate pathway as it provides superior precision for these pathways compared to the more commonly used [1-¹³C]glucose.[2][3] For analyzing the tricarboxylic acid (TCA) cycle, [U-¹³C₅]glutamine is a preferred isotopic tracer.[2]
-
Best Practice: For complex systems, consider using parallel labeling experiments with multiple tracers, such as a combination of differently labeled glucose and glutamine.[4][5] This approach can significantly improve flux precision across central carbon metabolism.[3][4] For instance, the combined analysis of [1,6-¹³C]glucose and [1,2-¹³C]glucose labeling data has been shown to improve flux precision by nearly 20-fold compared to the widely used 80% [1-¹³C]glucose + 20% [U-¹³C]glucose mixture.[3]
Q2: What are the most critical steps in sample preparation to minimize variability?
A2: Consistent and rapid sample processing is paramount to preserving the in vivo metabolic state and generating high-quality, reproducible data. The most critical steps are quenching of metabolic activity and metabolite extraction.
-
Quenching: This step is designed to instantly halt all enzymatic reactions. Incomplete or slow quenching can permit metabolic activity to continue, altering metabolite levels after harvesting.[6]
-
Recommended Protocol: For adherent cells, rapidly aspirate the culture medium and immediately add a pre-chilled quenching solution, such as -80°C methanol or liquid nitrogen.[6] This ensures that the metabolic state of the cells is preserved at the moment of collection.
-
-
Extraction: The goal of extraction is to efficiently lyse the cells and solubilize the metabolites.
-
Recommended Protocol: Following quenching, add a pre-chilled extraction solvent. A common choice is a methanol:water solution. Scrape the cells and collect the cell lysate. It is crucial to keep the samples cold throughout this process to prevent metabolite degradation.
-
Below is a workflow diagram illustrating the key steps in sample preparation.
Caption: Key steps in sample preparation for ¹³C tracer experiments.
Q3: How can I ensure my system has reached isotopic steady state?
A3: A core assumption for many metabolic flux analyses is that the system has achieved an isotopic steady state, where the labeling patterns of metabolites are stable over time.[7][8] Failure to reach a steady state can lead to erroneous flux calculations.
-
Validation Protocol: To confirm isotopic steady state, perform a time-course experiment.[7]
-
Introduce the ¹³C tracer to your cell culture.
-
Collect samples at multiple time points (e.g., 6, 12, 18, and 24 hours) after introducing the tracer.[7]
-
Analyze the isotopic enrichment of key metabolites at each time point.
-
Isotopic steady state is reached when the labeling patterns of the metabolites of interest no longer change over time.
-
Q4: What are the best practices for data processing and normalization?
A4: Proper data processing is crucial for correcting analytical variability and ensuring accurate biological interpretation.
-
Correction for Natural Abundance: The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) must be corrected to accurately determine the fractional enrichment from the tracer.[9] Several software tools, such as IsoCorrectoR, are available for this purpose.[9]
-
Internal Standards: The use of internal standards is highly recommended to control for variability introduced during sample preparation and analysis.[10] A fully ¹³C-labeled biomass, such as yeast or bacteria, can serve as an excellent internal standard.[11]
-
Normalization: To account for variations in sample loading and instrument response, data should be normalized. A common method is to normalize the signal of each metabolite to the signal of an internal standard.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during your ¹³C tracer experiments.
Problem 1: High background noise or contamination in my mass spectrometry data.
-
Possible Cause: Instrument contamination from column bleed or a dirty ion source.[6]
-
Troubleshooting Steps:
-
Inject a Blank: Run a blank sample (extraction solvent) to assess the level of background noise.[6][10]
-
Clean the Ion Source: If the blank shows significant contamination, follow the manufacturer's instructions to clean the mass spectrometer's ion source.[12]
-
Bake the Column: If the contamination persists, it may be due to column bleed. Bake the column according to the manufacturer's recommendations.[6]
-
Check Reagents: Ensure that all solvents and reagents are LC-MS grade to avoid introducing contaminants.[12]
-
Problem 2: My observed mass values are shifted or inaccurate.
-
Possible Cause: The mass spectrometer is not properly calibrated.[12][13]
-
Troubleshooting Steps:
-
Verify MS Calibration: Always verify the mass spectrometer's calibration before starting an acquisition sequence.[12]
-
Recalibrate: If the mass accuracy is poor, recalibrate the instrument according to the manufacturer's protocol.[12][13] It is recommended to recalibrate the MS after every reboot and before starting data acquisition.[12]
-
Check Reference Mass: If you are using a reference mass for internal calibration, ensure the vial is full and correctly placed in the autosampler.[12]
-
Problem 3: I am observing inconsistent isotopic labeling patterns across replicate samples.
-
Possible Cause: Inconsistent sample handling during quenching and extraction.
-
Troubleshooting Steps:
-
Standardize Quenching: Ensure that the quenching process is identical for all samples. The time between removing the culture dish from the incubator and adding the quenching solution should be minimized and consistent.
-
Consistent Extraction: Use the same volume of extraction solvent and the same extraction time for all samples.
-
Vortex and Centrifuge Uniformly: Ensure all samples are vortexed for the same duration and centrifuged at the same speed and temperature.
-
The following diagram illustrates the logical flow for troubleshooting common issues in ¹³C tracer experiments.
Caption: A troubleshooting flowchart for common analytical issues.
Section 3: Data Interpretation and Quality Control
Q5: The sum of squared residuals (SSR) in my ¹³C-Metabolic Flux Analysis (¹³C-MFA) is high. What does this indicate?
A5: A high SSR suggests a poor fit between your experimental data and the metabolic model, indicating that the model does not accurately represent the biological system.[7]
-
Possible Causes and Solutions:
-
Inaccurate Metabolic Model: The metabolic network model may be incomplete or contain errors.[7]
-
Action: Scrutinize all reactions in your model for biological accuracy and relevance to your specific experimental conditions. Ensure that atom transitions for each reaction are correct.[7]
-
-
Failure to Achieve Isotopic Steady State: As discussed earlier, this is a critical assumption.
-
Gross Measurement Errors: Errors in sample collection, processing, or analysis can lead to a poor model fit.
-
Action: Review your experimental protocols for any potential sources of error. Ensure that quality control samples show good reproducibility.
-
-
Table 1: Key Parameters for Quality Control in ¹³C Tracer Experiments
| Parameter | Acceptance Criteria | Corrective Action |
| Mass Accuracy | < 5 ppm | Recalibrate mass spectrometer.[12][13] |
| Peak Shape | Symmetrical, Gaussian | Optimize chromatography; check for column degradation. |
| Replicate Precision (%CV) | < 15% for biological replicates | Review and standardize sample preparation protocols. |
| Blank Injection | No significant peaks | Clean the system (ion source, column).[6] |
References
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. CGSpace. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]
-
Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6(7), 1060-1083. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 239-246. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: a new precision and synergy scoring system. Metabolic Engineering, 20, 33-41. [Link]
-
University of Liverpool. (n.d.). NMR Sample Preparation. University of Liverpool. [Link]
-
CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Crown, S. B., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(1), 105-116. [Link]
-
Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968902. [Link]
-
Masakapalli, S. K. (2020). How to analyze 13C metabolic flux?. ResearchGate. [Link]
-
Metallo, C. M., et al. (2012). Optimization of [superscript 13]C isotopic tracers for metabolic flux analysis in mammalian cells. MIT Open Access Articles. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube. [Link]
-
Schmidt, K., et al. (1998). 13C tracer experiments and metabolite balancing for metabolic flux analysis: comparing two approaches. Biotechnology and Bioengineering, 58(2-3), 229-239. [Link]
-
Emwas, A. H., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236. [Link]
-
Crown, S. B., et al. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H991-H1003. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Challenges in Quantifying Low Abundance ¹³C Labeled Metabolites
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when quantifying low abundance ¹³C labeled metabolites.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of low abundance ¹³C labeled metabolites.
Q1: What are the fundamental challenges in quantifying low abundance ¹³C-labeled metabolites?
The primary difficulties arise from a combination of factors that impact signal intensity and measurement accuracy.[1][2]
-
Low Signal-to-Noise Ratio: The inherently low concentration of the target metabolite, often coupled with incomplete labeling, results in a weak analytical signal that can be difficult to distinguish from background noise.[2]
-
Low Natural Abundance of ¹³C: The natural abundance of ¹³C is only about 1.1%, which means that even in highly enriched samples, the vast majority of molecules will contain ¹²C.[1][3] This can make it challenging to detect the ¹³C-labeled species, especially when their abundance is low.
-
Isotopic Interference: The natural isotopic distribution of other atoms (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S) in the metabolite and any derivatizing agents can contribute to the mass isotopologue distribution, complicating the accurate measurement of ¹³C enrichment.[1][4]
-
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][5][6]
-
Instrumental Limitations: The sensitivity and resolution of the analytical instrument, whether it's a mass spectrometer or an NMR spectrometer, can be a limiting factor in detecting and accurately measuring low-abundance metabolites.[2]
Q2: Which analytical technique is superior for low-abundance ¹³C-labeled metabolites: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy?
Both MS and NMR have distinct advantages and disadvantages for this application, and the optimal choice depends on the specific experimental goals.
-
Mass Spectrometry (MS):
-
Advantages: MS, particularly when coupled with liquid chromatography (LC-MS), offers exceptional sensitivity and is generally the preferred method for quantifying low-abundance metabolites.[7] It can detect metabolites at very low concentrations, often in the picomolar to femtomolar range.
-
Disadvantages: MS typically cannot distinguish between positional isomers (isotopomers) without fragmentation analysis (MS/MS), which can add complexity to the experiment and data analysis.[7] It is also susceptible to matrix effects that can impact quantification accuracy.[6][8][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Advantages: NMR is a powerful tool for determining the specific positions of ¹³C labels within a molecule, providing detailed information about metabolic pathways.[7] It is a non-destructive technique and is not affected by matrix effects in the same way as MS.
-
Disadvantages: The primary drawback of NMR is its relatively low sensitivity.[1][10][11] The gyromagnetic ratio of ¹³C is about one-quarter that of ¹H, leading to a significant intrinsic sensitivity decrease.[1][10] This makes it challenging to detect low-abundance metabolites, often requiring larger sample amounts and longer acquisition times.[3][10]
-
Q3: How can I increase the sensitivity of my measurements for low-abundance ¹³C-metabolites?
Several strategies can be employed to enhance the signal of your target analytes:
-
Increase Isotopic Enrichment: The most direct approach is to use substrates that are highly enriched in ¹³C for your labeling experiments.[1]
-
Optimize Sample Preparation:
-
Concentrate Your Sample: Increasing the concentration of your analyte will directly improve the signal. However, be mindful that this can also concentrate interfering matrix components.[12]
-
Efficient Extraction: Ensure your metabolite extraction protocol is optimized for the specific class of metabolites you are targeting to maximize recovery.[12]
-
-
Derivatization: For both GC-MS and LC-MS, chemical derivatization can improve the chromatographic properties and ionization efficiency of metabolites, leading to significant signal enhancement.[13]
-
Instrumental Optimization:
-
LC-MS: Fine-tune ionization source parameters, select the appropriate column chemistry, and optimize the chromatographic gradient to improve peak shape and separation from interfering compounds.[12]
-
NMR: Utilize cryogenically cooled probes to increase the signal-to-noise ratio and consider isotopic labeling to overcome the low natural abundance of ¹³C.[14]
-
Part 2: Troubleshooting Guides
This section provides detailed, in-depth troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Poor Signal-to-Noise Ratio in LC-MS Analysis
Problem: The peaks for my ¹³C-labeled metabolites are barely distinguishable from the baseline noise.
Potential Causes & Solutions:
-
Q: Could my sample preparation be the issue?
-
A: Yes, inefficient extraction or sample degradation can lead to low analyte concentrations.
-
Protocol: Evaluation of Metabolite Extraction Efficiency.
-
Spike a known amount of a ¹³C-labeled standard (structurally similar to your analyte of interest) into your sample matrix before extraction.
-
Perform your standard extraction protocol.
-
Analyze the extract and quantify the recovery of the spiked standard.
-
If recovery is low (<80%), consider alternative extraction solvents or methods. For example, for polar metabolites, a solvent system like 80:20 methanol:water is often effective.[15]
-
-
Causality: Different classes of metabolites have varying solubilities. An inappropriate solvent system will result in incomplete extraction and a lower concentration of your target analyte in the final sample, leading to a poor signal-to-noise ratio.
-
-
-
Q: How can I be sure my metabolism quenching is effective?
-
A: Incomplete quenching allows metabolic enzymes to remain active, leading to the degradation of your target metabolites.
-
Protocol: Validating Metabolism Quenching.
-
Prepare two sets of samples.
-
For the first set, follow your standard quenching protocol (e.g., rapid immersion in cold solvent like 80% methanol at -80°C).[15]
-
For the second set, intentionally delay the quenching step for a short period (e.g., 1-2 minutes) at room temperature.
-
Extract and analyze both sets of samples.
-
A significant decrease in the abundance of your target metabolites in the delayed quenching set indicates incomplete quenching in your standard protocol.
-
-
Causality: Rapid and complete inactivation of enzymes is crucial to preserve the metabolic snapshot at the time of sampling.[12] Failure to do so results in a loss of your low-abundance analytes before they can be measured.
-
-
-
Q: What if the problem lies with my LC-MS method?
-
A: Suboptimal chromatographic separation or mass spectrometry parameters can significantly impact signal intensity.
-
Troubleshooting Steps:
-
Column Chemistry: Ensure you are using the appropriate column for your metabolites. For example, hydrophilic interaction liquid chromatography (HILIC) is often better for polar metabolites, while reversed-phase chromatography is suitable for nonpolar compounds.[12]
-
Gradient Optimization: Systematically adjust your mobile phase gradient to improve the peak shape and resolution of your target analyte from co-eluting matrix components.
-
Ionization Source Tuning: Optimize the parameters of your ionization source (e.g., gas flows, temperatures, and voltages) by infusing a standard of your ¹³C-labeled metabolite to maximize its signal intensity.[12]
-
-
-
dot graph TD { A[Low Signal-to-Noise] --> B{Sample Preparation}; A --> C{LC-MS Method}; B --> D[Inefficient Extraction]; B --> E[Incomplete Quenching]; C --> F[Suboptimal Chromatography]; C --> G[Poor Ionization]; D --> H["Protocol: Evaluate Extraction Efficiency"]; E --> I["Protocol: Validate Quenching"]; F --> J["Action: Optimize Column & Gradient"]; G --> K["Action: Tune Ion Source"]; } Caption: Troubleshooting workflow for low signal-to-noise.
Guide 2: Inaccurate Quantification and High Variability
Problem: I am observing inconsistent results between replicate injections and my quantitative data seems unreliable.
Potential Causes & Solutions:
-
Q: Could matrix effects be causing this variability?
-
A: Yes, matrix effects are a major source of quantitative inaccuracy in LC-MS.
-
Explanation: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to underestimation or overestimation of its concentration.[1] This effect can vary between samples, causing high variability.
-
Solution: Use of a Labeled Internal Standard.
-
Protocol: Stable Isotope-Labeled Internal Standard Correction.
-
Synthesize or purchase a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of your analyte of interest to use as an internal standard (IS).
-
Spike a known concentration of the IS into all samples and calibration standards prior to sample processing.
-
During data analysis, calculate the ratio of the peak area of the analyte to the peak area of the IS.
-
Construct your calibration curve using these ratios.
-
-
Causality: The IS will co-elute with the analyte and experience similar matrix effects. By using the ratio, the variability caused by ion suppression or enhancement is normalized, leading to more accurate and precise quantification.[8]
-
-
-
-
Q: How do I properly correct for the natural abundance of isotopes?
-
A: Inaccurate correction for naturally occurring isotopes can lead to significant errors in the calculated ¹³C enrichment. [2]
-
Explanation: Every carbon-containing molecule has a natural abundance of ¹³C (approximately 1.1%). This must be mathematically corrected to determine the true level of enrichment from your tracer.
-
Solution: Utilize Isotope Correction Software.
-
Several software packages are available to perform these corrections, taking into account the elemental composition of the analyte and any derivatizing agents.[4]
-
Recommended Tools: Various software tools are available for metabolic flux analysis, including METRAN[16], 13CFLUX2[17][18], and others listed by resources like the Fiehn Lab.[19]
-
-
Causality: Failure to accurately account for the contribution of naturally occurring isotopes will lead to an overestimation of the M+1 and higher isotopologues, resulting in incorrect flux calculations.[4]
-
-
dot graph TD { A[Inaccurate Quantification] --> B{Matrix Effects}; A --> C{Isotope Correction Errors}; B --> D[Ion Suppression/Enhancement]; D --> E["Solution: Use Labeled Internal Standard"]; C --> F[Incorrect Natural Abundance Subtraction]; F --> G["Solution: Use Correction Software"]; } Caption: Addressing sources of quantitative inaccuracy.
Part 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Analytical Platforms for Low-Abundance Metabolite Analysis
| Feature | LC-MS/MS | High-Resolution MS (e.g., Orbitrap, FT-ICR) | NMR |
| Sensitivity | Very High (pM-fM) | High (nM-pM) | Low (µM-mM)[10] |
| Specificity | High (with MS/MS) | Very High (accurate mass) | Very High (positional information)[7] |
| Throughput | High | Medium-High | Low |
| Matrix Effects | Significant[6][8][9] | Significant | Minimal |
| Cost | Moderate | High | Very High |
| Primary Application | Targeted quantification, screening | Untargeted metabolomics, formula determination[20][21][22] | Flux analysis, structure elucidation |
Protocol: Sample Preparation for ¹³C Tracer Studies in Adherent Mammalian Cells
This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.[23]
Materials:
-
Adherent mammalian cells
-
Standard cell culture medium
-
Labeling medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)[15]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C[15]
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[15]
-
¹³C Labeling:
-
Aspirate the standard medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing the ¹³C tracer.[15]
-
Incubate for a duration sufficient to reach isotopic steady-state for the pathway of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.[15][24]
-
-
Metabolism Quenching:
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.[15]
-
-
Metabolite Extraction:
-
Place the plate on dry ice for 5-10 minutes to ensure complete cell lysis.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Subject the lysate to three rapid freeze-thaw cycles using liquid nitrogen or dry ice/ethanol and a 37°C water bath.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Processing:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the extracts under a vacuum (e.g., using a SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Prior to analysis, reconstitute the dried extracts in a solvent compatible with your analytical platform (e.g., 50:50 methanol:water for reversed-phase LC-MS).
-
References
-
METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office. Available at: [Link]
-
13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC. Available at: [Link]
-
13CFLUX2 | . Available at: [Link]
-
Flux-analysis - Fiehn Lab. Available at: [Link]
-
Enhanced metabolome coverage and evaluation of matrix effects by the use of experimental-condition - Preprints.org. Available at: [Link]
-
OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. - SciSpace. Available at: [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. Available at: [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. Available at: [Link]
-
High-resolution 13C metabolic flux analysis | Springer Nature Experiments. Available at: [Link]
-
abundance of the carbon-13 isotope & 13C NMR spectroscopy - YouTube. Available at: [Link]
-
13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research - PubMed. Available at: [Link]
-
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research | Request PDF - ResearchGate. Available at: [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist - PMC - NIH. Available at: [Link]
-
Matrix effect on chemical isotope labeling and its implication in metabolomic sample preparation for quantitative metabolomics | Request PDF - ResearchGate. Available at: [Link]
-
Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC. Available at: [Link]
-
13C NMR Metabolomics: Applications at Natural Abundance | Analytical Chemistry. Available at: [Link]
-
Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots - bioRxiv. Available at: [Link]
-
Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - RSC Publishing. Available at: [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. Available at: [Link]
-
A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Available at: [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. Available at: [Link]
-
(PDF) Exploring the enantiomeric 13C position-specific isotope fractionation: challenges and anisotropic NMR-based analytical strategy - ResearchGate. Available at: [Link]
-
How to analyze 13C metabolic flux? - ResearchGate. Available at: [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. Available at: [Link]
-
Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC. Available at: [Link]
-
#6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (30 Jan 2026) - YouTube. Available at: [Link]
-
Summary of the advantages and disadvantages of isotopic 13 C NMR... - ResearchGate. Available at: [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. Available at: [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 17. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 19. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 20. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Adenosine 5'-Monophosphate-13C5 with 15N labeled AMP.
The following technical guide compares Adenosine 5'-Monophosphate-13C5 (typically Ribose-labeled) and 15N-labeled AMP (typically Adenine-labeled).
Optimized Selection for Metabolomics and Structural Biology[1]
Executive Summary
In nucleotide research, the choice between Adenosine 5'-Monophosphate-13C5 (AMP-13C5) and 15N-labeled AMP (AMP-15N) is rarely interchangeable.[1] While both serve as stable isotope internal standards (IS) with a nominal mass shift of +5 Da, their utility diverges significantly based on the analytical platform (LC-MS/MS vs. NMR) and the specific metabolic pathway under investigation.
-
Select AMP-13C5 (Ribose) when tracing Pentose Phosphate Pathway (PPP) flux or analyzing sugar-phosphate backbone conformation.[1]
-
Select AMP-15N (Base) for superior LC-MS/MS quantification (fragment ion specificity) and for studying base-pairing/hydrogen bonding dynamics.[1]
Product Definitions & Isotopic Topology
To ensure experimental reproducibility, one must define the specific labeling pattern. "13C5" and "15N" refer to distinct moieties within the nucleotide structure.
| Feature | AMP-13C5 (Ribose-labeled) | AMP-15N (Base-labeled) |
| Label Position | Ribose Ring (5 Carbons) | Adenine Base (5 Nitrogens) |
| Precursor Origin | [U-13C]Glucose (via PPP) | [15N]Ammonium salts / Amino Acids |
| Exact Mass Shift | +5.0167 Da | +4.9852 Da |
| Chemical Formula | C₅¹³C₅ H₁₄N₅O₇P | C₁₀H₁₄¹⁵N₅ O₇P |
| Primary Utility | Sugar metabolism, Backbone NMR | Quantitation (MS), Base dynamics |
Critical Note: Always verify the Certificate of Analysis. Some "13C10" products exist where both base and ribose are labeled, but standard "13C5" usually implies the ribose moiety.
Mass Spectrometry Performance: The "Fragment Retention" Factor
For LC-MS/MS quantification (SRM/MRM), AMP-15N is the superior internal standard. [1]
The Mechanism of Fragmentation
In positive electrospray ionization (ESI+), the dominant fragmentation pathway for AMP is the cleavage of the N-glycosidic bond, releasing the protonated adenine base.
-
Scenario A: AMP-13C5 (Ribose-labeled) [1]
-
Precursor Ion: m/z 353.1[1]
-
Fragmentation: The 13C label is on the ribose, which is lost as a neutral fragment (or non-monitored ion).
-
Product Ion: m/z 136.1 (Unlabeled Adenine).[1]
-
Risk: The product ion (m/z 136.[1]1) is identical to the product ion of natural AMP. If the precursor isolation window allows any cross-contamination, or if there is high background noise at m/z 136, specificity is compromised.
-
-
Scenario B: AMP-15N (Base-labeled)
-
Precursor Ion: m/z 353.1[1]
-
Fragmentation: The 15N label is on the base, which is the detected fragment.
-
Product Ion: m/z 141.1 (Labeled Adenine).[1]
-
Advantage: The product ion is mass-shifted (+5 Da) away from the natural interference.[1] This "Fragment Retention" provides a zero-crosstalk quantitation channel.[1]
-
Visualization: MS/MS Fragmentation Logic
Figure 1: Comparative fragmentation logic. Note how AMP-13C5 loses its isotopic signature in the primary transition, whereas AMP-15N retains it.[1]
Experimental Protocols
Protocol A: LC-MS/MS Quantification (Targeted Metabolomics)
Objective: Absolute quantification of intracellular AMP using AMP-15N as the internal standard.[1]
Materials:
-
Internal Standard: Adenosine 5'-monophosphate-15N5 (Sigma/CIL/BOC Sciences).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in H₂O.[1]
-
Column: HILIC (e.g., Waters BEH Amide) or C18-PFP (for nucleotide retention).[1]
Workflow:
-
Extraction: Lyse cells in cold 80% Methanol (-80°C).
-
Spike-in: Add 5 µM AMP-15N to the lysis buffer before centrifugation to account for recovery losses.
-
LC Parameters: Gradient elution (95% B to 50% B over 10 mins).
-
MS Parameters (MRM Table):
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| AMP (Natural) | ESI (+) | 348.1 | 136.1 | 25 | Target |
| AMP-15N | ESI (+) | 353.1 | 141.1 | 25 | Recommended IS |
| AMP-13C5 | ESI (+) | 353.1 | 136.1 | 25 | Alternative IS |
Data Analysis:
Calculate the Area Ratio:
Protocol B: Metabolic Flux Analysis (MFA)
Objective: Tracing the Pentose Phosphate Pathway (PPP) vs. Nucleotide Salvage.[1]
-
Use [U-13C]Glucose Tracer: Cells fed with 13C-Glucose will incorporate 13C into the ribose of AMP via the PPP.[1]
-
Detection: Monitor the mass shift of the intact AMP (M+5).
-
Differentiation: If you use AMP-15N as an internal standard here, it will not interfere with the biological 13C signal (M+5 from 13C is ~353.017; M+5 from 15N is ~353.003).[1] High-resolution MS (R > 50,000) is required to resolve biological 13C incorporation from the 15N standard if they co-elute.[1]
-
NMR Spectroscopy Applications
In structural biology, the choice is dictated by the atom's location in the 3D structure.
-
AMP-13C5 (Ribose):
-
Application: Determination of sugar pucker (C2'-endo vs C3'-endo).
-
Experiment: 1H-13C HSQC. The coupling constants (
) and chemical shifts of the ribose carbons are sensitive to the furanose ring conformation.
-
-
AMP-15N (Base):
-
Application: Studying hydrogen bonding in aptamers or RNA-protein complexes.[1]
-
Experiment: 1H-15N HSQC. The imino nitrogens (N1, N3) and amino nitrogens (N6) show significant chemical shift perturbations upon base pairing or ligand binding.
-
Summary Comparison Table
| Feature | AMP-13C5 (Ribose) | AMP-15N (Base) |
| MS/MS Specificity | Moderate (Product ion is unlabeled) | High (Product ion is labeled) |
| Metabolic Tracing | Tracks Glucose/Ribose (PPP) | Tracks Glutamine/Aspartate (Nitrogen) |
| NMR Utility | Sugar Conformation & Backbone | Base Pairing & H-Bonding |
| Cost/Availability | Generally Lower Cost | Higher Cost (Synthesis complexity) |
| Recommended Use | Flux Analysis (PPP), NMR (Sugar) | Quantification (LC-MS) , NMR (Base) |
References
-
Lane, A. N., & Fan, T. W. (2015).[1] Selection of stable isotope tracers for metabolic flux analysis. Methods in Molecular Biology.[1] Link
-
Cahova, H., et al. (2018).[1] Isotope labeling of nucleic acids for NMR studies.[1][3] Chemical Reviews.[1] Link[1]
-
Hermann, G., et al. (2019).[1] Mass Spectrometry-Based Metabolomics for Nucleotide Quantification.[1] Analytical Chemistry.[1][2][] Link[1]
-
BOC Sciences. Stable Isotope Labeled Adenosine Monophosphate Specifications.
Sources
A Senior Application Scientist's Guide to Unlabeled vs. 13C-Labeled AMP in Metabolic Assays
This guide provides an in-depth comparison of unlabeled and 13C-labeled Adenosine Monophosphate (AMP) for use in metabolic assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to explain the fundamental principles, experimental design considerations, and data interpretation nuances that underpin the choice between these critical research tools.
Introduction: The Central Role of AMP and the Questions We Ask
Adenosine Monophosphate (AMP) is more than just a building block for RNA; it is a critical signaling molecule and a key indicator of the cell's energy status. As a master regulator of cellular energy homeostasis, AMP allosterically activates AMP-activated protein kinase (AMPK), a central enzyme that orchestrates the switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.[1] Given its pivotal role, researchers employ a variety of assays to probe the dynamics of AMP and its associated pathways.
The choice between using standard, unlabeled AMP and its stable isotope-labeled counterpart, 13C-labeled AMP, depends entirely on the biological question being asked.
-
Are you measuring the total concentration of a metabolite pool or the activity of a specific enzyme under defined conditions?
-
Or are you trying to understand the dynamic flow of atoms through a metabolic pathway, identifying which precursors contribute to AMP synthesis and at what rate?
This guide will dissect these two scenarios, providing the theoretical grounding and practical methodologies to empower you to make the optimal experimental choice.
Fundamental Principles: Static Snapshots vs. Dynamic Flux
Unlabeled AMP: Quantifying Pools and In Vitro Activity
Unlabeled AMP is the workhorse for traditional biochemical assays. Its utility lies in its ability to act as a standard for quantification or as a substrate/regulator in enzyme activity assays.
-
Core Application: Measuring the total, static concentration of AMP in a biological sample or determining the kinetic parameters of an enzyme like AMPK.
-
How it Works: These assays typically rely on enzymatic reactions that produce a detectable signal (e.g., colorimetric, fluorescent, or luminescent) proportional to the amount of AMP or the activity of the enzyme . For instance, an AMPK activity assay might measure the consumption of ATP and the production of ADP, which can be detected directly.[2]
-
Information Gained: These methods provide a "snapshot" of the metabolic state. They answer questions like "How much AMP is present?" or "How active is AMPK in this lysate?". While crucial, this information is static and does not reveal the underlying dynamics of how AMP is being synthesized or consumed.
13C-Labeled AMP: Tracing the Flow of Metabolism
Stable isotope tracing is a powerful technique that provides a dynamic view of cellular metabolism.[3][4] By introducing a substrate labeled with a heavy, non-radioactive isotope like Carbon-13 (¹³C), researchers can track the journey of these labeled atoms as they are incorporated into downstream metabolites.[4]
-
Core Application: Quantifying the rate of metabolic reactions (flux) and elucidating active metabolic pathways.[3][5] This is known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3][6]
-
How it Works: Cells are cultured in media where a primary carbon source, like glucose or glutamine, is replaced with its ¹³C-labeled version (e.g., [U-¹³C]-glucose).[7] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various molecules, including the purine ring of newly synthesized AMP. Analytical techniques, primarily mass spectrometry (MS), are then used to measure the mass isotopologue distributions (MIDs) of these metabolites.[3][8] An MID reveals the fractional abundance of molecules with different numbers of ¹³C atoms.
-
Information Gained: This approach answers dynamic questions like "Which precursor molecules are used to build AMP?" and "What is the rate of de novo purine synthesis?". This provides a quantitative map of cellular metabolism that is unattainable with traditional methods.[9][10]
Comparative Analysis: A Head-to-Head Look
To make an informed decision, it is crucial to understand the trade-offs between these two approaches. The following table summarizes the key differences.
| Feature | Unlabeled AMP Assays | 13C-Labeled AMP Assays (¹³C-MFA) |
| Primary Question | What is the concentration or activity? (Static) | What is the pathway activity and flux? (Dynamic) |
| Core Principle | Biochemical reaction with a detectable output | Stable isotope tracing and mass isotopologue analysis |
| Typical Output | Absorbance, Fluorescence, Luminescence | Mass Isotopologue Distributions (MIDs) |
| Primary Instrument | Spectrophotometer, Plate Reader, Luminometer | Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS)[11], NMR[12] |
| Experimental Complexity | Low to Moderate | High |
| Cost | Lower (reagents and instrumentation) | Higher (labeled substrates, MS instrumentation) |
| Data Analysis | Straightforward (standard curves) | Complex (correction for natural abundance, flux modeling)[13][14] |
Experimental Protocols & Methodologies
To illustrate the practical differences, this section provides streamlined protocols for a representative assay from each category.
Protocol 1: In Vitro AMPK Activity Assay (Unlabeled)
This protocol describes a common, non-radioactive method for measuring the activity of purified AMPK by detecting the amount of ADP produced.
Principle: The amount of ADP generated in the kinase reaction is measured using a coupled enzymatic assay that results in a luminescent or fluorescent signal. This provides a direct measure of AMPK activity.
Step-by-Step Methodology:
-
Prepare Kinase Reaction Mix: In a microplate well, combine a kinase buffer, the AMPK enzyme, and a specific peptide substrate (e.g., SAMS peptide).
-
Initiate Reaction: Add a solution containing a defined concentration of unlabeled ATP and the allosteric activator, unlabeled AMP, to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction & Detect ADP: Add a detection reagent. Commercial kits (e.g., ADP-Glo™, Transcreener®) typically work in two steps: first, depleting the remaining ATP, and second, converting the ADP produced into a detectable signal like light.[2]
-
Read Plate: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Correlate the signal to the amount of ADP produced using a standard curve. This value is directly proportional to the AMPK activity.
Protocol 2: Tracing de Novo Purine Synthesis with ¹³C-Labeled Glucose
This protocol outlines a workflow to determine the contribution of glucose to the ribose and glycine components of the AMP backbone.
Principle: Cells are fed [U-¹³C₆]-glucose. The ¹³C atoms from glucose will be incorporated into intermediates of the Pentose Phosphate Pathway (PPP) to form the 5-carbon ribose sugar of AMP (M+5 isotopologue) and into serine/glycine via glycolysis, which contributes to the purine ring (further increasing the mass). Mass spectrometry tracks this incorporation.[6][9]
Step-by-Step Methodology:
-
Cell Culture: Culture cells in a standard medium. At mid-log phase, switch the medium to one containing the ¹³C-labeled tracer, for instance, [U-¹³C₆]-glucose, in place of unlabeled glucose.
-
Isotopic Labeling: Incubate the cells for a duration sufficient to approach isotopic steady state. This can vary from hours to over a day depending on the pathway and cell type.[15]
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract. This step must be fast to prevent metabolic changes.
-
Sample Preparation: Centrifuge the cell extract to pellet protein and debris. Collect the supernatant containing the polar metabolites.
-
LC-MS Analysis: Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the metabolites, and the MS detects the mass-to-charge ratio of each, distinguishing between the unlabeled (M+0) and various ¹³C-labeled isotopologues (M+1, M+2, etc.) of AMP.[16]
-
Data Analysis:
-
Identify the peak corresponding to AMP based on its retention time and accurate mass.
-
Extract the Mass Isotopologue Distribution (MID) for AMP.
-
Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.[13]
-
Interpret the corrected MIDs to infer the activity of specific pathways. For example, a prominent M+5 peak for AMP indicates active synthesis of the ribose moiety from the supplied glucose.
-
Visualization of Workflows and Concepts
Comparative Experimental Workflow
The following diagram illustrates the distinct workflows for assays using unlabeled versus ¹³C-labeled AMP.
Caption: Comparative workflows for unlabeled vs. 13C-labeled AMP assays.
¹³C Labeling in the Purine Synthesis Pathway
This diagram shows how ¹³C atoms from uniformly labeled glucose are incorporated into the AMP molecule via the Pentose Phosphate Pathway (PPP) and glycolysis.
Caption: Incorporation of ¹³C from glucose into the AMP molecule.
Conclusion: Choosing the Right Tool for the Scientific Question
The decision to use unlabeled or ¹³C-labeled AMP is not a matter of which is "better," but which is appropriate for the hypothesis being tested.
-
Unlabeled AMP remains indispensable for quantifying static metabolite levels and for standardized in vitro enzyme assays, offering simplicity, lower cost, and straightforward data interpretation.
-
¹³C-Labeled AMP , analyzed via mass spectrometry, is the gold standard for investigating the dynamic activity of metabolic pathways.[3][5] It provides an unparalleled, quantitative view of metabolic flux, revealing how cells adapt their networks under different conditions.
As a senior application scientist, my recommendation is to clearly define your research question first. If you need to know "how much" or "how fast" an isolated enzyme works, unlabeled reagents are your go-to. If you need to understand "how" and "from where" a metabolite is made within a living cell, stable isotope tracers are the essential tool to uncover the dynamic reality of metabolism.
References
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High-resolution 13C metabolic flux analysis. Springer Nature Experiments.[Link]
-
Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles. PubMed.[Link]
-
Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. PubMed.[Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.[Link]
-
Principles of Stable-Isotope Tracing. ResearchGate.[Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.[Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate.[Link]
-
Strategy for 13C metabolic flux analysis including the experimental... ResearchGate.[Link]
-
A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). PMC.[Link]
-
A Validated AMPK Inhibitor Screening Assay. BellBrook Labs.[Link]
-
A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Press.[Link]
-
Metabolomics and isotope tracing. PMC.[Link]
-
Principles of stable isotope research – with special reference to protein metabolism. PMC.[Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. PMC.[Link]
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Metabolic Flux Analysis with 13C-Labeling Experiments. .[Link]
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13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.[Link]
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The Scientist's Compass: A Quantitative Comparison of 13C Labeled Tracers for Metabolic Flux Analysis
Introduction: Beyond Static Snapshots to Dynamic Metabolic Realities
In the quest to understand cellular function, from the relentless proliferation of cancer cells to the intricate metabolic shifts in drug response, researchers require tools that move beyond static metabolite measurements. We need to map the dynamics of metabolic pathways—the rates, or "fluxes," of reactions that define the cellular phenotype. ¹³C Metabolic Flux Analysis (¹³C-MFA) is the gold standard for this purpose, a powerful technique that uses substrates enriched with the stable isotope ¹³C to trace the flow of carbon atoms through the intricate web of cellular metabolism.[1][2]
By introducing a ¹³C-labeled nutrient and measuring its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can reconstruct a quantitative map of intracellular fluxes.[3] However, the accuracy and precision of this map are critically dependent on a pivotal experimental choice: the ¹³C labeled tracer itself.[4][5] Different tracers illuminate different corners of the metabolic network with varying degrees of clarity. The selection of a suboptimal tracer can lead to wide confidence intervals and ambiguous results, while a carefully chosen tracer can provide sharp, high-resolution insights into the specific pathways under investigation.[6][7]
This guide provides an in-depth, quantitative comparison of the most common ¹³C labeled tracers. Moving beyond mere descriptions, we will delve into the quantitative performance of each tracer, supported by experimental data, to empower you—the researcher, the scientist, the drug development professional—to design more informative and precise ¹³C-MFA experiments.
Part 1: Foundational Concepts in ¹³C Tracer Selection
Before comparing tracers, it is crucial to understand the principles that govern their efficacy. The choice of tracer is not arbitrary; it is a strategic decision dictated by the biological question and the structure of the metabolic network.
The Principle of Isotopic Steady State
A core assumption in many ¹³C-MFA experiments is that the system has reached an isotopic steady state . This means that the fractional enrichment of ¹³C in intracellular metabolites has become stable over time.[8] The time required to reach this state varies significantly depending on the pathway and the metabolite's pool size. Glycolytic intermediates may reach steady state in minutes, whereas TCA cycle intermediates can take several hours.[4][8] Verifying that you are sampling at isotopic steady state is a critical, self-validating step for any robust protocol.
Causality in Tracer Design: Why Labeling Position Matters
The power of ¹³C-MFA lies in tracking how the carbon backbone of a substrate is broken and reformed. Different labeling patterns on the input tracer molecule will generate unique Mass Isotopologue Distributions (MIDs) in downstream metabolites, and these MIDs are the raw data from which fluxes are calculated.[2]
-
Uniformly Labeled Tracers (e.g., [U-¹³C₆]-Glucose): All carbon atoms are ¹³C. These are excellent general-purpose tracers for mapping broad metabolic pathways. As the six-carbon backbone of glucose is cleaved and processed, the number of ¹³C atoms in downstream metabolites provides a direct readout of their origin.[9]
-
Positionally Labeled Tracers (e.g., [1,2-¹³C₂]-Glucose): Only specific carbons are ¹³C. These are specialized tools designed to resolve fluxes through specific branch points. The fate of the labeled carbons provides a clear signal of the pathway taken. For instance, the release of ¹³C from the C1 position of glucose as ¹³CO₂ is a classic method for quantifying Pentose Phosphate Pathway (PPP) activity.[6][10]
The following diagram illustrates the general workflow of a ¹³C tracer experiment, highlighting the critical decision point of tracer selection.
Part 2: Head-to-Head Comparison of Key ¹³C Tracers
The optimal tracer is entirely dependent on the metabolic pathway of interest. A tracer that provides excellent resolution for glycolysis may perform poorly for the TCA cycle. Here, we present a quantitative comparison based on data from seminal studies that evaluated tracer performance by calculating the 95% confidence intervals for flux estimations—narrower intervals signify higher precision.[4][6]
The Workhorses: Glucose and Glutamine Tracers
Glucose and glutamine are the two primary carbon sources for most cultured mammalian cells, making their labeled analogues the most common tracers used in metabolic research.[11]
-
[U-¹³C₆]-Glucose: The most common starting point for tracing central carbon metabolism. It provides a global view of how glucose carbon is utilized in glycolysis, the PPP, and the TCA cycle via pyruvate dehydrogenase (PDH).[9]
-
[1,2-¹³C₂]-Glucose: Computationally and experimentally shown to be the superior tracer for precisely estimating fluxes in glycolysis and the Pentose Phosphate Pathway.[4][6] Its unique labeling pattern provides high sensitivity for the initial steps of glucose metabolism.
-
[U-¹³C₅]-Glutamine: The preferred tracer for analyzing the TCA cycle.[4][6] Glutamine enters the TCA cycle as α-ketoglutarate via anaplerosis, a critical pathway for replenishing cycle intermediates, especially in cancer cells.[12] Tracing with glutamine provides a clearer picture of TCA cycle dynamics than glucose alone, which can be confounded by multiple entry points (e.g., pyruvate carboxylase and PDH).
The diagram below illustrates how [1,2-¹³C₂]-Glucose provides specific information about the Pentose Phosphate Pathway.
Quantitative Performance Summary
The following table summarizes the performance of key tracers for resolving fluxes in major metabolic subnetworks, based on the precision scoring system developed by Metallo et al.[6][13] Higher scores indicate greater precision (narrower confidence intervals).
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle | Overall Network Precision | Primary Application |
| [1,2-¹³C₂]-Glucose | 9.8 | 9.7 | 2.1 | 9.8 | Gold standard for Glycolysis & PPP flux. [4][6] |
| [U-¹³C₆]-Glucose | 1.0 | 1.0 | 4.8 | 1.0 | General screening of glucose metabolism. |
| [1-¹³C₁]-Glucose | 5.4 | 5.8 | 1.0 | 5.4 | Historically used for PPP, but outperformed by [1,2-¹³C₂]-Glucose.[6] |
| [U-¹³C₅]-Glutamine | 1.0 | 1.0 | 9.4 | 2.5 | Gold standard for TCA cycle & anaplerosis. [4][6] |
| [1-¹³C₁]-Glutamine | 1.0 | 1.0 | 4.5 | 1.0 | Provides some TCA information, but less precise than uniform label. |
| Parallel Labeling: [1,2-¹³C₂]-Glc + [U-¹³C₅]-Gln | >10 | >10 | >10 | >10 | Highest precision across the entire network. [1][8] |
Note: Scores are normalized and derived from computational analysis in A549 lung cancer cells.[6] Absolute values will vary by cell type, but relative performance is a robust guide.
Tracing Lipid Metabolism: ¹³C-Labeled Fatty Acids
While glucose and glutamine fuel the TCA cycle, many cells, particularly those with high oxidative metabolism, utilize fatty acids. Tracing with ¹³C-labeled fatty acids (e.g., [U-¹³C₁₆]-Palmitate) is essential for studying fatty acid oxidation (FAO).
-
Primary Use: Directly measures the contribution of exogenous fatty acids to the acetyl-CoA pool that feeds the TCA cycle.[14][15]
-
Comparison to Glucose/Glutamine: FAO-derived acetyl-CoA enters the TCA cycle at the same point as glucose-derived acetyl-CoA (citrate synthase). Comparing the labeling of TCA intermediates from [U-¹³C₁₆]-Palmitate versus [U-¹³C₆]-Glucose allows for a direct quantitative comparison of which fuel source dominates energy production.[3] Studies have shown that in some cancer cells under hypoxia, the contribution of glucose to fatty acid synthesis is reduced, while the contribution from glutamine (via reductive carboxylation) increases, a phenomenon that can be clearly dissected using parallel tracing experiments.[16]
Part 3: Experimental Design & Protocols
A successful ¹³C-MFA experiment is built on a foundation of meticulous and validated protocols. Every step, from cell seeding to metabolite extraction, must be optimized to ensure data integrity.
Self-Validating Systems: The Importance of Controls
Your protocol must be a self-validating system. This means incorporating controls that confirm the assumptions of the experiment.
-
Isotopic Steady State Check: Collect samples at multiple time points after introducing the tracer (e.g., 2, 4, 8, 12 hours). Analyze the ¹³C enrichment of key, slow-turnover metabolites (like glutamate for the TCA cycle). The point at which enrichment plateaus is your minimum required labeling time.[8]
-
Quenching Efficiency: Effective quenching of metabolism is critical to prevent metabolic changes during sample harvesting. To validate your quenching solution (e.g., -80°C 80% methanol), run a parallel plate where you add a known amount of a metabolite standard after quenching. High recovery of this standard confirms that your quenching and extraction process is not causing significant metabolite degradation or loss.
Step-by-Step Protocol: ¹³C Labeling of Adherent Cells for LC-MS Analysis
This protocol provides a robust general framework. Crucially, it must be optimized for your specific cell line and experimental conditions.
Materials:
-
Adherent cells in 6-well plates (grown to ~80% confluency)
-
Standard culture medium
-
Labeling medium: Custom medium lacking the nutrient to be traced (e.g., glucose-free DMEM) supplemented with the desired ¹³C tracer (e.g., 11 mM [U-¹³C₆]-Glucose).[9] Ensure all other components are identical to the standard medium.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching/Extraction Solution: 80% Methanol / 20% Water, pre-chilled to -80°C.[9][17]
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency on the day of the experiment. Prepare at least three biological replicates for each condition.[17]
-
Medium Exchange:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cell monolayer once with 1 mL of pre-warmed, ice-cold PBS to remove residual medium.
-
Immediately aspirate the PBS and add 2 mL of the pre-warmed (37°C) ¹³C labeling medium.
-
-
Isotopic Labeling:
-
Incubate the plates in a standard cell culture incubator (37°C, 5% CO₂) for the predetermined time required to reach isotopic steady state (e.g., 8 hours for TCA cycle analysis).[17]
-
-
Metabolism Quenching & Metabolite Extraction:
-
This step must be performed as rapidly as possible. Work on one plate at a time, keeping it on a bed of dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add 1 mL of -80°C Quenching/Extraction Solution to the well.[9]
-
Place the plate on dry ice for 10 minutes to ensure complete cell lysis and quenching.[17]
-
Using a cell scraper, scrape the cells in the cold methanol solution and transfer the entire cell suspension/extract into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet precipitated protein and cell debris.[9]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[17]
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Part 4: Data Interpretation & Analysis
The output of the LC-MS is the Mass Isotopologue Distribution (MID) for each detected metabolite. The MID is a vector representing the fraction of the metabolite pool that contains zero ¹³C atoms (M+0), one (M+1), two (M+2), and so on.[2]
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The Definitive Guide to Reproducibility and Accuracy in 13C Metabolic Flux Analysis
Executive Summary
In the drug development and metabolic engineering pipeline, static snapshots of metabolite concentrations (metabolomics) often fail to reveal the dynamic activity of cellular pathways. 13C-Metabolic Flux Analysis (13C-MFA) remains the gold standard for quantifying these intracellular reaction rates (fluxes).[1][2] Unlike computational predictions or extracellular measurements, 13C-MFA provides a rigorous, data-driven map of carbon traffic.
This guide objectively compares 13C-MFA against its alternatives (Flux Balance Analysis and Extracellular Flux Analysis), delineates the critical factors for reproducibility, and provides a self-validating experimental protocol designed to minimize isotopic measurement errors.
Part 1: The Landscape of Flux Determination
To understand why 13C-MFA is the requisite tool for high-stakes research, we must distinguish between potential and kinetic reality.
-
Genomics/Proteomics: Indicates what the cell can do.
-
Metabolomics: Indicates what has happened (pool sizes).
-
Fluxomics (13C-MFA): Indicates what the cell is doing right now (reaction rates).
Comparative Analysis: 13C-MFA vs. Alternatives
The following table contrasts the rigorous determination of fluxes via 13C-MFA against computational approximations (FBA) and phenotypic screening (Seahorse/Respirometry).
| Feature | 13C-MFA (Gold Standard) | Flux Balance Analysis (FBA) | Extracellular Flux (e.g., Seahorse) |
| Principle | Measures carbon atom transitions using isotope tracers.[2][3][4] | Predicts fluxes using stoichiometry & objective functions (e.g., max growth). | Measures O₂ consumption (OCR) & acidification (ECAR).[1] |
| Data Source | Mass Isotopomer Distributions (MIDs) from MS or NMR. | Genome-scale metabolic models (GEMs). | Real-time sensor data from media. |
| Resolution | High: Resolves parallel pathways (e.g., Glycolysis vs. PP Pathway). | Low: Mathematically undetermined without constraints; cannot resolve cycles. | Medium: Global readout of respiration/glycolysis only. |
| Accuracy | Measured: 95% Confidence Intervals derived from fit. | Predicted: Often assumes optimal behavior (which cells rarely follow). | Measured: Accurate for total rates, blind to intracellular routing. |
| Throughput | Low to Medium (Days/Weeks). | High (Minutes). | High (Hours). |
| Cost | High (Tracers + MS instrumentation). | Low (Computational). | Medium (Consumables).[5] |
The Variant: Stationary vs. Non-Stationary (INST-MFA)
Within 13C-MFA, a critical choice exists between Stationary (Steady-State) and Isotopically Non-Stationary (INST-MFA) .[3][6][7]
-
Stationary MFA: The standard for microbial fermentation. Cells are grown until isotopic enrichment is constant.[3] Pro: Simpler math, higher precision. Con: Requires long labeling times; not suitable for autotrophs or mammalian cells that reach steady state slowly.
-
INST-MFA: Measures the kinetics of label incorporation (transient state).[6] Pro: Required for photosynthetic organisms and mammalian systems; shorter experiment time. Con: Requires rapid quenching and complex differential equation modeling.
Part 2: Sources of Error & Reproducibility (Scientific Integrity)
Reproducibility in 13C-MFA is not limited by Mass Spec precision (often <0.5% error), but by biological heterogeneity and sample processing .
Metabolic vs. Isotopic Stationarity
A common failure mode is confusing these two concepts.
-
Metabolic Stationarity: Fluxes and pool sizes are constant. REQUIRED for standard 13C-MFA.
-
Isotopic Stationarity: The labeling pattern has stopped changing.
-
Correction: You must verify metabolic steady state by monitoring OD600 or glucose consumption rates to ensure they are linear (constant rate) during the sampling window.
The "Washout" Effect
Improper quenching allows enzymes to continue turning over metabolites during harvest, altering the labeling pattern.
-
Causality: If you centrifuge cells at room temperature for 5 minutes, the intracellular turnover (seconds) will scramble the isotope pattern, rendering the data useless.
-
Solution:Cold Methanol Quenching (-40°C) is non-negotiable.
Tracer Purity & Selection
Using a generic [U-13C]Glucose tracer often provides insufficient information to resolve the Pentose Phosphate Pathway (PPP) vs. Glycolysis.
-
Recommendation: Use Parallel Labeling Experiments . Run one culture with [1,2-13C]Glucose and another with [U-13C]Glucose. This reduces the confidence interval of flux estimates by up to 40% compared to single tracers.
Part 3: Visualizing the Workflow & Logic
Diagram 1: The High-Fidelity 13C-MFA Workflow
This diagram illustrates the critical path from experimental design to computational fitting.
Caption: The critical path for 13C-MFA. Note the "Rapid Quenching" step (Red), which is the most frequent source of experimental error.
Diagram 2: Carbon Atom Mapping Logic
Why does it work? This diagram shows how different pathways scramble carbon atoms differently.
Caption: Atom Mapping Logic. Different pathways (Glycolysis vs PPP) produce distinct isotopomers from the same substrate, allowing mathematical resolution.
Part 4: Validated Experimental Protocol
Objective: Extract intracellular metabolites for GC-MS analysis with <2% isotopic distortion.
Phase 1: Culture & Labeling
-
Medium Prep: Prepare minimal media (M9 or similar) with [1,2-13C]Glucose (99% purity) as the sole carbon source.
-
Causality: Complex media (yeast extract) contains unlabeled carbon that dilutes the signal, making modeling impossible.
-
-
Inoculation: Inoculate pre-culture (1%) into labeled media.
-
Growth: Maintain cells in mid-log phase (OD 0.5–1.0) for at least 5 generations.
-
Reasoning: This ensures "Isotopic Stationarity"—all intracellular pools are fully replaced by the labeled substrate.[7]
-
Phase 2: Rapid Quenching (The Critical Step)
-
Preparation: Pre-chill 60% Methanol/water solution to -40°C using a dry ice/ethanol bath.
-
Sampling: Rapidly withdraw culture volume (e.g., 5mL) and inject directly into the cold methanol (ratio 1:4 sample:methanol).
-
Self-Validation: The temperature must drop to <0°C immediately. If the mixture remains tepid, enzymatic turnover continues.
-
-
Separation: Centrifuge at -20°C (or as cold as possible) at 4,000g for 5 mins. Discard supernatant.
Phase 3: Extraction & Derivatization (GC-MS specific)
-
Extraction: Resuspend pellet in -20°C TE buffer/Methanol/Chloroform. Vortex vigorously.
-
Derivatization: Lyophilize the aqueous phase. Add MOX (Methoxyamine HCl) followed by MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide).
-
Why: Metabolites like glucose and amino acids are not volatile. Silylation (MSTFA) makes them volatile for Gas Chromatography.
-
Phase 4: Data Fitting
-
Input the Mass Isotopomer Distributions (MIDs) into software (e.g., INCA, 13C-Flux2, or Metran).
-
Chi-Square Test: The software minimizes the variance between simulated and measured MIDs.
-
Success Metric: The Sum of Squared Residuals (SSR) should fall within the 95% confidence interval of the Chi-square distribution. If SSR is too high, the model structure is incorrect (missing pathway) or the data is noisy.
-
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][6][8][9][10][11][12][13] Nature Protocols. Link
-
Wiechert, W. (2001).[14] 13C metabolic flux analysis. Metabolic Engineering. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link
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- 3. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically non-stationary metabolic flux analysis: complex yet highly informative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis [frontiersin.org]
- 8. Isotopically nonstationary MFA (INST-MFA) of autotrophic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of GC-MS vs. LC-MS for 13C Metabolic Flux Analysis (MFA)
Executive Summary
In the field of 13C Metabolic Flux Analysis (13C-MFA) , the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of preference—it is a decision dictated by the physicochemical properties of the target metabolites and the required resolution of isotopomer distributions.
-
GC-MS remains the gold standard for Central Carbon Metabolism (CCM) (glycolysis, TCA cycle, amino acids) due to superior chromatographic resolution of isomers and highly reproducible fragmentation (EI) that aids in positional labeling analysis.
-
LC-MS is indispensable for thermally unstable, large, or highly polar metabolites (CoA esters, nucleotides like ATP/NADH, bisphosphates) that degrade during the high-temperature derivatization required for GC.
This guide provides a rigorous technical comparison to assist in experimental design, moving beyond surface-level specs to the mechanistic realities of fluxomics.
Part 1: The Physics of Separation and Detection
The fundamental divergence between these platforms lies in their ionization mechanisms and sample introduction, which directly impacts the quality of Mass Isotopomer Distribution (MID) data.
Ionization: Hard (EI) vs. Soft (ESI)
-
GC-MS uses Electron Ionization (EI): This is a "hard" ionization technique (70 eV). It shatters the molecule into reproducible fragments.
-
LC-MS uses Electrospray Ionization (ESI): This is a "soft" ionization technique.
Isomer Resolution
Metabolic pathways are rife with structural isomers that have identical masses but distinct metabolic roles.
-
Citrate vs. Isocitrate (TCA Cycle): GC-MS separates these baseline-to-baseline easily. LC-MS often struggles to separate them without very long, specialized HILIC gradients. Co-elution here ruins TCA cycle flux calculations.
-
Leucine vs. Isoleucine: GC-MS separates these effortlessly; standard C18 LC-MS often merges them.
Part 2: Comparative Performance Analysis
The following table summarizes the operational capabilities of each platform specifically for 13C labeling experiments.
| Feature | GC-MS (EI) | LC-MS (ESI/HILIC) |
| Primary Target | Amino acids, TCA intermediates, Fatty acids, Sugars. | CoA esters, Nucleotides (ATP/NADH), Bisphosphates, Secondary metabolites. |
| Sample Prep | Complex: Requires drying + 2-step derivatization (MOX-TMS). | Simple: Extraction + Filtration (often direct injection). |
| Sensitivity | High (Femtomole range). Excellent linearity. | Variable. High for some, but often compromised by matrix effects.[5] |
| Spectral Accuracy | High: <0.5% error in isotope ratio is standard. | Moderate: Deadtime detector saturation and ion suppression can skew ratios. |
| Positional Info | Yes: Fragment ions provide positional constraints. | Limited: Usually requires MS/MS for positional data. |
| Matrix Effects | Negligible (Gas phase separation). | Significant: Requires matrix-matched calibration or internal standards. |
Part 3: Experimental Workflows & Protocols
Workflow Visualization
The following diagram illustrates the divergent paths for sample processing. Note the critical "Derivatization" bottleneck in GC-MS.
Figure 1: Comparative workflow for 13C-MFA sample preparation. The GC-MS path requires rigorous chemical modification to render metabolites volatile.
Protocol 1: GC-MS Derivatization (Self-Validating)
Why this matters: Incomplete derivatization leads to split peaks (e.g., multiple glucose peaks), diluting signal and ruining isotope calculations.
-
Dry Down: Evaporate 50-100 µL of extract to complete dryness in a glass vial insert. Critical: Any residual water will hydrolyze the derivatizing reagent.
-
Methoximation (Step 1): Add 20 µL Methoxyamine Hydrochloride (20 mg/mL in Pyridine). Incubate at 37°C for 90 mins.
-
Silylation (Step 2): Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate at 37°C for 30 mins.
-
Validation Check: Inject a standard alkane mix. If peak tailing occurs, the liner is dirty. If sugar peaks split, methoximation was incomplete.
Protocol 2: LC-MS HILIC Setup
Why this matters: Reverse Phase (C18) columns cannot retain polar metabolites like ATP or Citrate. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide or SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start high organic (85% B) to retain polar compounds, ramp down to 40% B.
-
Validation Check: Monitor the pressure trace. HILIC requires long equilibration times. Inconsistent retention times indicate insufficient equilibration.
Part 4: Data Processing & Isotopomer Deconvolution
This is where the two methods diverge mathematically.
The "Natural Abundance" Correction Problem
Raw mass spectrometer data includes "natural" isotopes (1.1% 13C, 0.2% 18O, etc.) that must be subtracted to see the true tracer enrichment.
-
LC-MS Correction: Relatively simple. You correct for the natural abundance of the metabolite's native atoms (
). -
GC-MS Correction (The TMS Burden):
-
Derivatization adds external carbon atoms. For example, Glucose-5TMS adds 15 carbons from the TMS reagent (
). -
These 15 carbons are naturally abundant (98.9% 12C / 1.1% 13C).
-
Implication: The background noise is much higher. A specific algorithm (e.g., matrix-based correction) must be used to mathematically "strip" the derivative carbons from the distribution to reveal the backbone labeling [1].
-
Decision Logic for Instrument Selection
Figure 2: Decision matrix for instrument selection based on metabolite class.
References
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[9] 13C-based metabolic flux analysis.[1][9][10][11][12][13][14][15][16][17] Nature Protocols, 4(6), 878–892.[9] Link
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277–304. Link
-
Antoniewicz, M. R. (2013).[13] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116–1121. Link
-
Niedenführ, S., et al. (2016).[16] How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics. Current Opinion in Biotechnology, 37, 26–32. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope labeling pattern study of central carbon metabolites using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope labeling pattern study of central carbon metabolites using GC/MS. | Merck [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Adenosine 5'-Monophosphate-13C5: Proper Disposal & Handling Guide
Part 1: Executive Summary (The "Bottom Line")
Adenosine 5'-Monophosphate-13C5 (AMP-13C5) is classified as a non-hazardous, non-radioactive chemical substance.
Contrary to common misconceptions regarding "labeled" compounds, 13C is a stable isotope .[1] It does not emit ionizing radiation. Therefore, this material must not be disposed of in radioactive waste streams (decay-in-storage or active low-level waste).
Core Disposal Directive:
-
Pure Solid/Liquid: Dispose of as Non-Hazardous Chemical Waste .
-
In Solution: Disposal is dictated by the solvent matrix (e.g., if dissolved in acetonitrile, dispose as Flammable Organic Waste).
-
Biological Use: If used in cell culture, dispose as Biohazardous Waste only if the biological matrix itself requires it.
Part 2: Material Characterization & Safety Profile
Understanding the physicochemical nature of AMP-13C5 is the foundation of safe handling.
| Feature | Specification | Operational Implication |
| Chemical Name | Adenosine 5'-Monophosphate-13C5 | Nucleotide metabolite analog. |
| Isotope Type | Stable Isotope (Carbon-13) | NO half-life. NO radioactive decay. NO shielding required. |
| GHS Classification | Non-Hazardous | Not classified as P-listed or U-listed acute hazardous waste by the EPA. |
| Molecular Weight | ~352.2 g/mol (varies by salt form) | Heavier than unlabeled AMP due to 13C mass shift (+5 Da). |
| Solubility | Water Soluble | Readily dissolves in aqueous buffers; poor solubility in non-polar organics. |
Scientific Integrity Note: The "Isotope Confusion" Pitfall
In high-throughput labs, a common compliance violation occurs when researchers reflexively toss 13C-labeled vials into radioactive waste bins, confusing them with 14C (Radioactive Carbon).
-
Consequence: This inflates radioactive waste disposal costs (which are calculated by volume) and complicates the waste manifest process for EHS teams.
-
Correction: Verify the label. If it says "13C," "15N," or "Deuterium (D)," it is chemical waste , not radioactive.
Part 3: Disposal Protocol & Decision Matrix
This section provides a self-validating workflow to determine the correct waste stream.
Visual Decision Tree (Graphviz)
Figure 1: Operational decision matrix for segregating AMP-13C5 waste streams based on physical state and solvent matrix.
Detailed Step-by-Step Protocols
Scenario A: Disposal of Residual Solid Powder (Expired or Excess)
-
Container Check: Ensure the vial is tightly capped.
-
Labeling: Deface the original label using a bold marker to indicate "WASTE."
-
Segregation: Place the vial into the Solid Chemical Waste container.
-
Note: Do not place in "Sharps" unless the vial is broken.
-
-
Documentation: On the waste manifest, list as "Adenosine 5'-Monophosphate (Non-Hazardous)." The "13C" designation is not required for safety manifesting but is good practice for inventory tracking.
Scenario B: Disposal of Liquid Solutions (e.g., LC-MS Mobile Phase) Context: AMP-13C5 is often dissolved in mixtures of water and acetonitrile for mass spectrometry.
-
Matrix Assessment: If the solution contains >1-5% organic solvent (Acetonitrile, Methanol), the solvent hazards override the solute safety .
-
Collection: Pour into the Flammable Solvents carboy (Red Can).
-
Labeling: Tag as "Organic Waste: Acetonitrile, Water, Trace Nucleotides."
Scenario C: Aqueous Solutions (Buffers/Cell Media)
-
Regulatory Check: Consult your facility's "Drain Disposal Guidelines."
-
Academic Labs: Many universities allow dilute nucleotide solutions (<1%) to be flushed down the sanitary sewer with copious water [1, 5].
-
Industrial/Pharma: Most enforce a "Zero Discharge" policy.
-
-
Action (Zero Discharge): Collect in a carboy labeled "Non-Hazardous Aqueous Waste."
-
Action (Drain Permitted): Flush down the sink with water (ratio 20:1) to prevent bacterial growth in the P-trap (nucleotides are food sources for bacteria).
Part 4: Regulatory & Environmental Context[2][3][4]
1. EPA Resource Conservation and Recovery Act (RCRA): AMP-13C5 is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products [5, 6]. It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP).
2. Waste Minimization: While 13C-AMP is expensive, recovery from mixed waste streams is economically unviable due to the energy cost of purification. The focus should be on volume reduction .
-
Best Practice: Do not dilute small volumes of waste into large carboys unless necessary. Keep concentrated waste separate to reduce disposal vendor fees.
3. Biological Waste Intersection: If AMP-13C5 was added to cell cultures (e.g., metabolic flux analysis), the waste is defined by the biological agent , not the isotope.
-
Protocol: Autoclave or chemically disinfect (10% Bleach) before disposal. Once deactivated, it can often be treated as general waste, depending on local biosafety level (BSL) regulations [2, 3].
References
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide. Retrieved from [Link]
-
University of Utah. (n.d.). Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
